molecular formula C7H14O2 B1276947 2-Hydroxymethylcyclohexanol CAS No. 27583-43-3

2-Hydroxymethylcyclohexanol

Cat. No.: B1276947
CAS No.: 27583-43-3
M. Wt: 130.18 g/mol
InChI Key: OHWMJHMSUDKMGL-UHFFFAOYSA-N
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Description

2-Hydroxymethylcyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxymethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxymethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMJHMSUDKMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409172
Record name 2-HYDROXYMETHYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27583-43-3
Record name 2-HYDROXYMETHYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Cycloaliphatic Scaffold for Advanced Materials and Medicinal Chemistry

Executive Summary

2-Hydroxymethylcyclohexanol (CAS 27583-43-3), often referred to as hexahydrosaligenin, is a cycloaliphatic diol characterized by the presence of a primary hydroxymethyl group and a secondary hydroxyl group on adjacent carbon atoms of a cyclohexane ring.[1] This structural motif imparts unique stereochemical properties and reactivity profiles, making it a critical intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and high-performance polyesters.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic data to explore the conformational dynamics of its cis and trans isomers, industrial synthesis protocols via catalytic hydrogenation, and its expanding utility in drug delivery systems.

Chemical Identity & Stereochemical Dynamics[2]

The physicochemical behavior of 2-hydroxymethylcyclohexanol is governed by its stereochemistry. Unlike flexible aliphatic diols, the cyclohexane ring imposes rigid conformational constraints.

ParameterDetail
IUPAC Name 2-(Hydroxymethyl)cyclohexan-1-ol
Common Synonyms Hexahydrosaligenin; 2-Hydroxycyclohexanemethanol
CAS Number (Generic) 27583-43-3
CAS (Trans-Isomer) 4187-59-1
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
SMILES OC1CCCCC1CO
Conformational Analysis

The molecule exists as two diastereomers: cis and trans. Their stability is dictated by the interplay between steric bulk (1,3-diaxial interactions) and intramolecular hydrogen bonding.

  • Cis-Isomer: In the chair conformation, the substituents can adopt an axial-equatorial (a,e) or equatorial-axial (e,a) orientation. The cis isomer is often stabilized by a strong intramolecular hydrogen bond between the primary -CH₂OH and the secondary -OH group, which forms a pseudo-cyclic 6-membered ring.

  • Trans-Isomer: The diequatorial (e,e) conformation is sterically favored over the diaxial (a,a) form. While sterically robust, the trans isomer typically lacks the geometry required for the facile intramolecular hydrogen bonding seen in the cis form, affecting its boiling point and solubility profile.

Stereochemistry Cis Cis-Isomer (Intramolecular H-Bond Stabilized) HBond Intramolecular H-Bond (Stabilizing) Cis->HBond Facilitates Trans Trans-Isomer (Sterically Favored e,e) Interaction 1,3-Diaxial Interactions (Destabilizing) Trans->Interaction Minimizes (in e,e form) HBond->Cis Increases Volatility (Lower BP vs Trans)

Caption: Conformational stability factors distinguishing cis and trans isomers of 2-hydroxymethylcyclohexanol.

Physical Properties Profile

The following data represents the general properties for the isomeric mixture unless specified. Note that the boiling point is significantly influenced by the hydrogen-bonding capacity of the specific isomer ratio.

PropertyValueContext/Notes
Physical State Viscous Liquid or Low-Melting SolidDepends on cis/trans ratio and purity.
Boiling Point 265–270°C (Atmospheric)Estimated. Trans isomer typically has a higher BP due to stronger intermolecular H-bonding.
Boiling Point (Reduced) 140–145°C @ 15 mmHgPractical distillation range.
Density 1.04 ± 0.02 g/cm³Denser than water due to di-hydroxyl functionality.
Solubility (Water) HighAmphiphilic; soluble in water and polar organic solvents (EtOH, DMSO).
Flash Point >110°CClosed cup (Predicted).
pKa ~15.1 (Secondary -OH)Typical for secondary cycloalkanols.
Refractive Index 1.4850@ 20°C

Synthesis & Reactivity[5][6]

Industrial Synthesis Protocol: Hydrogenation of Salicyl Alcohol

The most direct and atom-economical route to 2-hydroxymethylcyclohexanol is the catalytic hydrogenation of salicyl alcohol (2-hydroxybenzyl alcohol). This method avoids the formation of complex byproducts associated with ring-closing reactions.

Reaction Pathway:



Experimental Protocol (Bench Scale):

  • Reagents: Salicyl alcohol (10.0 g), Rhodium on Alumina (5% Rh, 0.5 g), Isopropanol (solvent, 50 mL).

  • Setup: High-pressure stainless steel autoclave.

  • Conditions: Pressurize to 50–100 bar H₂. Heat to 80–100°C.

  • Duration: Stir at 1000 rpm for 4–6 hours until H₂ uptake ceases.

  • Workup: Filter catalyst through Celite. Remove solvent via rotary evaporation.

  • Purification: Vacuum distillation (approx. 140°C @ 15 mmHg) to separate diastereomers if necessary.

Alternative Route: Reduction of 2-Oxocyclohexanecarboxylates

For applications requiring high enantiomeric purity, researchers often employ the reduction of ethyl 2-oxocyclohexanecarboxylate followed by selective reduction, though this is less atom-efficient than direct hydrogenation.

SynthesisPath Start Salicyl Alcohol (Aromatic Precursor) Process Catalytic Hydrogenation (Rh/C or Ru/C, 50-100 bar H2) Start->Process Intermed Metal-Hydride Surface Species Process->Intermed Adsorption Product 2-Hydroxymethylcyclohexanol (Mixture of Cis/Trans) Intermed->Product Reductive Saturation

Caption: Catalytic hydrogenation pathway converting aromatic salicyl alcohol to the cycloaliphatic diol.

Applications in Drug Discovery & Materials Science

Polymer Therapeutics and Biomaterials

2-Hydroxymethylcyclohexanol serves as a rigid, aliphatic monomer in the synthesis of polyesters and polycarbonates. Unlike linear diols (e.g., 1,6-hexanediol), the cyclohexane ring increases the glass transition temperature (


) of the resulting polymer, enhancing thermal stability without compromising biodegradability.
  • Mechanism: The primary hydroxyl group reacts faster than the secondary hydroxyl, allowing for controlled stepwise polymerization or the creation of hyperbranched structures.

Chiral Auxiliaries

The cis-isomer, capable of forming rigid bicyclic intermediates (such as acetonides), is used as a chiral scaffold. It directs stereoselectivity in asymmetric synthesis, particularly in the formation of


-lactams and other heterocyclic pharmaceutical targets.
Pharmaceutical Intermediates

The compound is a direct precursor to Muricatacin analogs (anti-cancer agents) and various NMDA receptor antagonists. The 1,3-aminoalcohol derivatives synthesized from this diol are privileged structures in medicinal chemistry.

Safety & Handling (SDS Summary)

While not classified as highly toxic, standard laboratory safety protocols for organic irritants apply.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Inhalation: May cause respiratory irritation (H335). Use in a fume hood.

  • Skin Contact: Wash immediately with soap and water. The compound is amphiphilic and can penetrate skin layers.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place to prevent moisture absorption which complicates stoichiometric reactions.

References

  • Synthesis & Hydrogenation

    • Hydrogenation of Phenols and Benzyl Alcohols. (2021).[2][3] Royal Society of Chemistry.[2] Retrieved from [Link]

    • Detailed kinetic studies on the hydrogenation of salicyl alcohol over Rhodium c
  • Physical Properties & Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5175258, 2-Hydroxymethylcyclohexanol. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Polymer Applications

    • Ring-opening Polymerization of Cyclic Esters. (2008).[4] PubMed.[5] Retrieved from [Link]

    • Discusses the utility of cycloaliphatic diols in enhancing polymer thermal properties.
  • Regulatory & Safety

    • EPA DSSTox Database. 2-Hydroxymethylcyclohexanol (CAS 27583-43-3).[5] Retrieved from [Link]

Sources

Molecular formula and weight of 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Hydroxymethylcyclohexanol (CAS: 27583-43-3), often referred to as hexahydrosaligenin, is a pivotal alicyclic diol serving as a versatile building block in organic synthesis and pharmaceutical development.[1] Distinguished by its 1,2-substitution pattern on a saturated cyclohexane ring, it possesses two hydroxyl groups with distinct reactivities—a secondary alcohol on the ring and a primary alcohol on the hydroxymethyl side chain. This structural duality allows for selective functionalization, making it an invaluable scaffold for chiral auxiliaries, polymer monomers, and bioactive core structures.

This guide provides a comprehensive technical analysis of 2-Hydroxymethylcyclohexanol, detailing its physicochemical properties, synthetic pathways (specifically via the hydrogenation of salicylate derivatives), and its critical role as a pharmacophore in modern drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Molecular Specifications

At its core, the molecule is defined by the saturation of the aromatic ring of salicyl alcohol.

ParameterSpecification
IUPAC Name 2-(Hydroxymethyl)cyclohexan-1-ol
Common Synonyms Hexahydrosaligenin; 2-Hydroxycyclohexanemethanol
Molecular Formula

Molecular Weight 130.18 g/mol
CAS Number (General) 27583-43-3
CAS (cis-isomer) 51606-49-6
CAS (trans-isomer) 27583-43-3 (often used for mixture/trans)
SMILES C1CCC(C(C1)CO)O
Stereochemistry

The molecule possesses two chiral centers at positions C1 and C2, giving rise to two diastereomers (cis and trans) and their respective enantiomers.

  • Cis-isomer: The hydroxyl group and hydroxymethyl group are on the same side of the ring plane.

  • Trans-isomer: The groups are on opposite sides, typically thermodynamically more stable in the diequatorial conformation.

Physical Properties[4]
  • Appearance: Viscous, colorless to pale yellow liquid or low-melting solid (isomer-dependent).

  • Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, THF); moderately soluble in water due to the dual hydrogen-bonding capability.

  • LogP (Calculated): ~0.7 (indicating moderate lipophilicity, suitable for membrane permeability in drug fragments).

Synthesis & Production Protocols

The synthesis of 2-Hydroxymethylcyclohexanol is classically achieved through the reduction of aromatic precursors. The most industrial-relevant route involves the hydrogenation of Salicyl Alcohol or the reduction of Methyl Salicylate derivatives.

Reaction Pathway Diagram

The following diagram illustrates the transformation from Methyl Salicylate to the target diol.

SynthesisPathway cluster_stereo Stereochemical Outcome MS Methyl Salicylate (Aromatic Ester) SA Salicyl Alcohol (Aromatic Diol) MS->SA Reduction (LiAlH4 or NaBH4) Target 2-Hydroxymethylcyclohexanol (Target Alicyclic Diol) SA->Target Catalytic Hydrogenation (H2, Rh/C or Ru/C, High Pressure) Cis Cis-Isomer (Kinetic Product) Target->Cis Trans Trans-Isomer (Thermodynamic Product) Target->Trans

Caption: Synthetic route from Methyl Salicylate to 2-Hydroxymethylcyclohexanol via reduction and hydrogenation.

Detailed Experimental Protocol

Method A: Hydrogenation of Salicyl Alcohol This method is preferred for its atom economy and direct conversion of the aromatic ring to the cyclohexane ring.

  • Reagents: Salicyl alcohol (1.0 eq), Rhodium on Alumina (Rh/Al₂O₃, 5 mol%), Ethanol (solvent).

  • Setup: High-pressure autoclave reactor.

  • Procedure:

    • Dissolve salicyl alcohol in ethanol.

    • Add the Rh catalyst carefully under inert atmosphere.

    • Pressurize the reactor with Hydrogen gas (

      
      ) to 50–100 bar.
      
    • Heat to 60–80°C and stir vigorously for 12–24 hours.

    • Mechanism: The aromatic ring undergoes exhaustive hydrogenation. The cis isomer is often favored kinetically due to the "face" adsorption of the aromatic ring onto the catalyst surface.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to yield the crude diol.

  • Purification: Distillation under high vacuum or column chromatography (Silica gel, Hexane/EtOAc gradient) to separate cis and trans isomers.

Method B: Reduction of 2-(Hydroxymethyl)cyclohexanone Alternatively, if the ketone precursor is available:

  • Reagents: 2-(Hydroxymethyl)cyclohexanone, Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure: Add

    
     at 0°C to a methanolic solution of the ketone. Stir for 2 hours.
    
  • Outcome: Yields a mixture of diastereomers where the hydride attack is directed by steric hindrance.

Applications in Drug Development & Research[6]

As a Chiral Scaffold

The rigid cyclohexane ring provides a defined spatial arrangement for the two hydroxyl groups.

  • Chiral Auxiliaries: Enantiomerically pure 2-hydroxymethylcyclohexanol can be used to induce stereoselectivity in asymmetric synthesis reactions, such as Diels-Alder or alkylation reactions.

  • Ligand Synthesis: The 1,3-distance between the oxygen atoms (one on ring, one exocyclic) makes it an excellent bidentate ligand precursor for coordinating metals in catalysis.

Pharmacophore Integration

In medicinal chemistry, the molecule serves as a saturated bioisostere for salicyl alcohol moieties.

  • Metabolic Stability: Unlike its aromatic counterpart, the cyclohexane ring is not prone to rapid oxidation to quinone methides (a toxic metabolite pathway for some phenols).

  • Solubility Enhancement: The

    
     character increases three-dimensionality (Fsp3 score), often improving the solubility and oral bioavailability of drug candidates compared to flat aromatic systems.
    
Polymer Science

The diol functionality allows it to act as a monomer in the synthesis of:

  • Polyesters: Reacting with dicarboxylic acids (e.g., adipic acid) to form polyesters with enhanced thermal stability and rigidity compared to linear diols.

  • Polyurethanes: Acting as a chain extender to modify the hard/soft segment ratio.

Analytical Characterization

To validate the synthesis of 2-Hydroxymethylcyclohexanol, the following spectral signatures are diagnostic.

TechniqueDiagnostic FeatureInterpretation
1H NMR (CDCl3)

3.4–3.8 ppm (m, 2H)
Diastereotopic protons of the

group.

3.2–3.6 ppm (m, 1H)
Methine proton (

) on the ring.

1.0–2.0 ppm (m, 9H)
Cyclohexane ring methylene and methine protons.
IR Spectroscopy 3200–3400 cm

(Broad)
Strong O-H stretching vibration (intermolecular H-bonding).
2850–2930 cm

C-H stretching (saturated alkane).
Mass Spectrometry

130

Molecular ion peak (often weak).

112

Loss of water (dehydration characteristic of alcohols).

Safety & Handling

While 2-Hydroxymethylcyclohexanol is not classified as highly toxic, standard laboratory safety protocols must be observed.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers to prevent water absorption which complicates stoichiometry in synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5175258, 2-Hydroxymethylcyclohexanol. Retrieved from [Link]

  • Organic Syntheses. General methods for Grignard additions to cyclohexanones. Retrieved from [Link]

Sources

Hydroxymethylation of cyclohexanone to produce 2-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of 2-(Hydroxymethyl)cyclohexanone

Executive Summary

The hydroxymethylation of cyclohexanone to produce 2-(hydroxymethyl)cyclohexanone (CAS: 2408-37-9) is a pivotal crossed-aldol transformation used in the synthesis of diverse pharmaceutical intermediates, fragrance compounds, and polymer building blocks. While conceptually simple, the reaction presents significant challenges in selectivity, specifically the competition between mono-hydroxymethylation, gem-disubstitution (poly-hydroxymethylation), and dehydration to exocyclic enones (2-methylenecyclohexanone).

This technical guide provides a rigorous analysis of the reaction kinetics, offering two distinct, self-validating experimental protocols: a Classical Base-Catalyzed Method for bulk intermediate synthesis and an Asymmetric Organocatalytic Method for high-purity, enantioselective applications in drug development.

Part 1: Mechanistic Principles & Selectivity Control

The core transformation is a crossed-aldol addition between an enolizable ketone (cyclohexanone) and a non-enolizable aldehyde (formaldehyde).[1]

1.1 Reaction Mechanism

The reaction proceeds via the generation of a cyclohexanone enolate, which attacks the electrophilic carbonyl carbon of formaldehyde. The lack of


-hydrogens on formaldehyde prevents self-condensation of the electrophile, but the high reactivity of the product (which retains an acidic 

-proton) creates a risk of over-reaction.

AldolMechanism Cyclohexanone Cyclohexanone Enolate Enolate Intermediate Cyclohexanone->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack on HCHO HCHO Formaldehyde (HCHO) HCHO->Alkoxide Product 2-(Hydroxymethyl) cyclohexanone Alkoxide->Product Protonation (+H2O)

Figure 1: Mechanistic pathway for the base-catalyzed mono-hydroxymethylation of cyclohexanone.

1.2 The Selectivity Challenge

The primary failure mode in this synthesis is the "Cannizzaro-like" Tishchenko reaction or the formation of 2,2-bis(hydroxymethyl)cyclohexanone or 2,6-bis(hydroxymethyl)cyclohexanone.

  • Mono-addition (Target): Favored by high dilution and a stoichiometric excess of cyclohexanone (typically 5:1 to 10:1).

  • Poly-addition: Favored by high concentrations of formaldehyde and high temperatures.

  • Dehydration: Favored by strong acids or prolonged heating under basic conditions, leading to 2-methylenecyclohexanone.

Part 2: Experimental Protocols
Protocol A: Classical Base-Catalyzed Synthesis (Bulk Scale)

Best for: Producing racemic building blocks where downstream purification is available.

Strategic Rationale: This protocol utilizes a weak base (or controlled strong base) and a significant excess of cyclohexanone to statistically minimize the likelihood of a second formaldehyde molecule reacting with the mono-substituted product.

Materials:

  • Cyclohexanone (Reagent Grade, >99%)

  • Formaldehyde (37% aq. solution, Formalin)[2]

  • Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)

  • Solvent: Water/THF mixture (or neat if using phase transfer)

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge Cyclohexanone (98.1 g, 1.0 mol) .

  • Catalyst Addition: Add 4M NaOH (5 mL) or Ca(OH)₂ (2.0 g) . Cool the mixture to 0–5°C using an ice-water bath.

  • Controlled Addition: Add Formaldehyde (37% aq., 16.2 g, 0.2 mol) dropwise over 60 minutes.

    • Critical Control Point: The molar ratio is 5:1 (Ketone:Aldehyde). Do not rush addition; exotherms promote bis-alkylation.

  • Reaction Phase: Stir vigorously at 0–10°C for 4 hours. Monitor consumption of formaldehyde via TLC (stain with KMnO₄).

  • Quenching: Neutralize the reaction mixture to pH 7.0 using dilute HCl (1M).

  • Work-up:

    • Saturate the aqueous layer with NaCl (salting out).[3]

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous MgSO₄ and filter.[4]

  • Purification:

    • Remove solvent and excess cyclohexanone via vacuum distillation. Cyclohexanone can be recycled.[5]

    • The residue is the crude 2-(hydroxymethyl)cyclohexanone. Further purify via fractional distillation (bp ~110°C at 15 mmHg) or column chromatography (Hexane:EtOAc 4:1).

Protocol B: Asymmetric Organocatalytic Synthesis (Pharma Grade)

Best for: Enantioselective synthesis of (S)-2-(hydroxymethyl)cyclohexanone.

Strategic Rationale: Using chiral amino acids (e.g., L-Threonine or L-Proline) creates a chiral enamine intermediate. This steric environment forces the formaldehyde attack from a specific face, yielding high enantiomeric excess (ee).

Materials:

  • Cyclohexanone[3][4][6][7][8][9][10][11][12]

  • Paraformaldehyde (Solid source of HCHO, provides anhydrous conditions)

  • Catalyst: L-Threonine or (S)-Proline

  • Solvent: DMSO or Water (Green Chemistry route)

Step-by-Step Methodology:

  • System Setup: Use a 100 mL flask with magnetic stirring.

  • Reagent Charging: Combine Cyclohexanone (10 mmol) , Paraformaldehyde (10 mmol) , and L-Threonine (1 mmol, 10 mol%) .

  • Solvent System: Add Water (5 mL) and THF (1 mL) to ensure homogeneity.

  • Incubation: Stir at 4°C for 24–48 hours.

    • Note: Lower temperatures increase reaction time but significantly improve enantioselectivity (up to >90% ee).

  • Validation Check: Aliquot 50

    
    L for Chiral HPLC analysis to confirm conversion and ee%.
    
  • Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[4][8]

  • Purification: Flash column chromatography on Silica Gel (Merck 60). Eluent: Pentane/Diethyl Ether.

Part 3: Troubleshooting & Optimization

Process Logic Diagram: Use the following workflow to diagnose yield or purity issues.

Troubleshooting Start Analyze Crude Product BisProduct Issue: Bis-hydroxymethylation (Gem-disubstitution) Start->BisProduct NMR shows extra -CH2OH signals Enone Issue: Dehydration (2-Methylene Product) Start->Enone IR shows C=C (1620 cm-1) LowYield Issue: Low Conversion Start->LowYield High recovered Cyclohexanone Sol_Bis Action: Increase Ketone:HCHO ratio to >5:1 BisProduct->Sol_Bis Sol_Enone Action: Lower Temp (<5°C) Check pH (too basic?) Enone->Sol_Enone Sol_Yield Action: Increase Catalyst Load Switch to Paraformaldehyde LowYield->Sol_Yield

Figure 2: Troubleshooting logic for common aldol condensation failure modes.

Data Summary Table: Parameter Optimization

ParameterImpact on YieldImpact on Selectivity (Mono/Bis)Recommended Setting
Temperature High temp increases rate but promotes dehydration.Low temp favors mono-addition.0°C – 25°C
Stoichiometry Excess HCHO leads to polymers/bis-products.Excess Ketone forces mono-addition.5:1 (Ketone:HCHO)
Catalyst (Base) Strong bases (KOH) cause faster side-reactions.Weak bases (Ca(OH)₂, Carbonates) improve control.0.5 - 1.0 eq NaOH or 10 mol% Organocat.
Water Content Essential for HCHO depolymerization (if using paraform).Excess water can hinder organic solubility.Minimal required for homogeneity.
Part 4: Analytical Validation

To certify the synthesized material, compare against these standard spectroscopic signatures.

  • ¹H NMR (500 MHz, CDCl₃):

    • 
       3.60–3.80 (m, 2H, -CH ₂OH)
      
    • 
       2.30–2.50 (m, 3H, 
      
      
      
      -ring protons)
    • 
       2.90 (broad s, 1H, -OH , exchangeable with D₂O)
      
  • ¹³C NMR (125 MHz, CDCl₃):

    • 
       212.5 (C=O, Carbonyl)
      
    • 
       64.2 (-C H₂OH)
      
    • 
       52.8 (
      
      
      
      -carbon)
  • IR Spectroscopy:

    • Broad band at 3400–3500 cm⁻¹ (O-H stretch).

    • Strong band at 1705–1710 cm⁻¹ (C=O stretch, ketone).

References
  • Mechanism & Classical Synthesis: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1–438.

  • Organocatalytic Asymmetric Protocol: Mase, N., Inoue, A., Nishio, M., & Takabe, K. (2009).[2][13] Organocatalytic α-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral δ-lactones. Bioorganic & Medicinal Chemistry Letters, 19(14), 3955-3958.[13]

  • Green Chemistry (Water Solvent): Chen, A., Xu, J., Chiang, W., & Chai, C. L. (2010). L-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. Tetrahedron, 66(7), 1489-1495.

  • Industrial Resin & Side Reactions: Tsuruta, T., & Furukawa, J. (1953). Reaction of Formaldehyde with Cyclohexanone. Bulletin of the Chemical Society of Japan, 26(9).

Sources

Differential Reactivity of Primary and Secondary Hydroxyl Groups: A Mechanistic Guide for Selective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex molecule synthesis and drug development, the ability to discriminate between primary (


) and secondary (

) hydroxyl groups is a fundamental determinant of synthetic efficiency.[1] While both functionalities share similar pKa values (approx. 16–17 in

, 29–30 in DMSO), their kinetic profiles diverge drastically due to steric accessibility. This guide analyzes the mechanistic underpinnings of this divergence, providing researchers with evidence-based strategies for selective acylation, silylation, and oxidation.

Mechanistic Fundamentals: Sterics vs. Electronics

The reactivity difference between primary and secondary alcohols is governed less by thermodynamic acidity and more by the kinetic barriers imposed by the local steric environment.

The Steric Imperative

In nucleophilic substitution (


) and acyl transfer reactions, the transition state geometry is sensitive to the spatial volume of substituents adjacent to the reaction center.
  • Primary Alcohols (

    
    ):  Possess a minimal steric footprint, allowing facile approach of electrophiles.
    
  • Secondary Alcohols (

    
    ):  The additional alkyl group increases the energy of the transition state through non-bonding interactions (steric clash), significantly retarding reaction rates.
    
Quantitative Kinetic Differentiation

The magnitude of this rate difference is solvent and reagent dependent. In the context of silylation using tert-butyldimethylsilyl chloride (TBDMSCl), the kinetic differentiation is extreme.

Table 1: Relative Reaction Half-Lives of Alcohols with TBDMSCl in DMF

Alcohol TypeRelative Half-Life (

)
Mechanistic Implication
Primary (

)
~1Rapid, accessible nucleophilic attack.
Secondary (

)
~20,000Significant steric retardation; requires forcing conditions or smaller reagents.
Tertiary (

)
~400,000Effectively inert under standard kinetic control.

Data extrapolated from mechanistic studies on silylation kinetics.[2] [1, 2]

Reactivity Landscape Diagram

ReactivityLandscape Start Hydroxyl Substrate Primary Primary Alcohol (1°) Low Steric Hindrance Start->Primary Secondary Secondary Alcohol (2°) High Steric Hindrance Start->Secondary Acylation Acylation/Silylation (Kinetic Control) Primary->Acylation k_rel >> 1 Oxidation Oxidation (Reagent Dependent) Primary->Oxidation Secondary->Acylation k_rel = 1 Secondary->Oxidation P_Acyl Fast Reaction (High Yield) Acylation->P_Acyl S_Acyl Slow Reaction (Requires Catalysis) Acylation->S_Acyl P_Ox Aldehyde -> Acid Oxidation->P_Ox TEMPO/Jones S_Ox Ketone Oxidation->S_Ox Jones/Swern

Figure 1: Comparative reactivity landscape showing the divergence in kinetic pathways between primary and secondary alcohols.

Selective Functionalization Strategies

Selective Silylation (Protection)

The most reliable method to differentiate


 and 

hydroxyls is the installation of bulky silyl protecting groups. The TBDMSCl/Imidazole protocol is the industry standard due to the massive kinetic ratio (see Table 1).
  • Mechanism: The bulky tert-butyl group on the silicon atom creates a "steric gate."[1] The trajectory required for the

    
     alcohol to attack the silicon center is blocked by the ligand sphere, whereas the 
    
    
    
    alcohol can penetrate this barrier.
  • Catalysis: Nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) can accelerate the reaction of

    
     alcohols, potentially eroding selectivity. Therefore, DMAP should be avoided  when strict selectivity for the 
    
    
    
    alcohol is required.
Selective Acylation

For ester formation, selectivity is achieved using sterically demanding anhydrides (e.g., Pivalic anhydride) or by controlling temperature (


C to 

C).
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) are frequently employed in drug development to exclusively acylate primary alcohols or specific enantiomers of secondary alcohols with >99% ee/regioselectivity.

Oxidation Profiles: Controlling the Oxidation State

Differentiation in oxidation relies on the stability of the intermediates and the steric demand of the oxidant.

TEMPO-Mediated Oxidation

The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical, used with a co-oxidant (NaOCl or PhI(OAc)


), is the gold standard for selectively oxidizing primary alcohols to aldehydes in the presence of secondary alcohols.[3][4]
  • Selectivity Factor: The active oxidant is the N-oxoammonium species. The approach of a secondary alcohol to this sterically crowded species is highly unfavorable compared to a primary alcohol.

  • Outcome:

    
     Aldehyde (stops here under specific conditions) or Carboxylic Acid. 
    
    
    
    remains largely untouched. [3]
Chromium and Swern Oxidations

Reagents like Jones reagent (


) or Swern conditions (DMSO/Oxalyl Chloride) are less sterically discriminating and will oxidize both 

and

alcohols indiscriminately to carboxylic acids and ketones, respectively.

Experimental Protocol: Selective Protection of Primary Alcohols

Objective: Selectively protect a primary hydroxyl group as a TBDMS ether in the presence of a secondary hydroxyl group.

Reagents:

  • Substrate (Polyol)

  • TBDMSCl (tert-Butyldimethylsilyl chloride)[1][5]

  • Imidazole (Base/Catalyst)[1]

  • DMF (Solvent, Anhydrous)[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is critical; reaction rates in DCM are significantly slower.

  • Base Addition: Add Imidazole (2.5 equiv).[1] Stir until fully dissolved.

  • Reagent Addition: Cool the solution to

    
    C (ice bath). Add TBDMSCl (1.1 equiv) portion-wise over 5 minutes.
    
    • Critical Control Point: Limiting TBDMSCl to 1.1 equivalents ensures the secondary alcohol is not silylated after the primary alcohol is consumed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material and appearance of the mono-protected product.

  • Workup: Dilute with

    
     (Diethyl ether). Wash with water (
    
    
    
    ) to remove DMF and imidazole salts. Wash with brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
Protocol Workflow Diagram

ProtocolWorkflow Step1 Dissolve Substrate (DMF, 0.1M) Step2 Add Imidazole (2.5 equiv) Step1->Step2 Step3 Cool to 0°C Add TBDMSCl (1.1 equiv) Step2->Step3 Step4 Monitor (TLC) 1-4 Hours Step3->Step4 Step5 Aq. Workup (Remove DMF) Step4->Step5

Figure 2: Step-by-step workflow for the selective silylation of primary alcohols using the Corey protocol.

References

  • Chaudhary, S. K., & Hernandez, O. (1979). Simple synthesis of esters of N-(tert-butoxycarbonyl)amino acids. Tetrahedron Letters, 20(2), 99-102.
  • BenchChem. (2025).[1] Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Link

  • Vatèle, J. M. (2006).[3] Selective oxidation of primary alcohols to aldehydes/carboxylic acids. Synlett, 2006(13), 2055-2058. Link

  • Organic Chemistry Portal. (2024). TEMPO-Mediated Oxidation. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Methodological & Application

Using 2-Hydroxymethylcyclohexanol as a chiral auxiliary in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Induction using 2-Hydroxymethylcyclohexanol Scaffolds

Executive Summary

The utilization of 2-hydroxymethylcyclohexanol (and its derivatives) represents a cornerstone strategy in asymmetric synthesis, particularly for the construction of chiral lactones and bicyclic ethers. Unlike standard auxiliaries (e.g., Evans oxazolidinones) that rely solely on steric bulk, this scaffold offers a unique 1,3-difunctionalized relationship (one ring hydroxyl, one exocyclic hydroxymethyl).[1]

This guide focuses on the most elegant application of this scaffold: the Enzymatic Desymmetrization of the cis-meso precursor . By exploiting the symmetry of cis-1,2-bis(hydroxymethyl)cyclohexane (or its diacetate), researchers can achieve a theoretical 100% yield of a single enantiomer, bypassing the 50% yield limit of classical resolutions. This enantiopure intermediate serves as a versatile chiral building block for transferring chirality into complex targets via iodolactonization or oxidative cyclization.[1]

Strategic Analysis: The cis-Meso Advantage

In chiral synthesis, starting materials matter.[1] The cis-isomer of 2-hydroxymethylcyclohexanol derivatives possesses a plane of symmetry (meso compound).[1]

  • The Challenge: Racemic starting materials (trans-isomers) require resolution, discarding 50% of the material.

  • The Solution: Desymmetrization.[1][2][3][4] An enzyme (Lipase) differentiates between the two enantiotopic ester groups on the meso-cyclohexane ring, hydrolyzing only one.

  • Result: Conversion of an achiral meso-diacetate into a highly enantiorenriched mono-acetate with high yield.

Protocol 1: Enzymatic Desymmetrization (Preparation of the Auxiliary)

This protocol details the production of (1S, 2R)-1-acetoxymethyl-2-hydroxymethylcyclohexane .[1] This mono-acetate is the "master key" for subsequent asymmetric transformations.[1]

Mechanism of Action: Porcine Pancreatic Lipase (PPL) acts as the chiral selector.[1] The hydrophobic pocket of PPL accommodates the cyclohexane ring, but the catalytic triad is positioned such that it can only access the pro-S acetate group, leaving the pro-R group intact.

Materials & Reagents
  • Substrate: cis-1,2-bis(acetoxymethyl)cyclohexane (prepared from cis-1,2-cyclohexanedicarboxylic anhydride via LAH reduction and acetylation).[1]

  • Enzyme: Porcine Pancreatic Lipase (PPL), Crude Type II (Sigma-Aldrich or equivalent).[1][4]

  • Solvent System: 0.1 M Phosphate Buffer (pH 7.[1][4]0) / Acetone (95:5 v/v).[1]

  • Base: 1N NaOH (for pH stat titration) or 1N NaHCO₃.

Step-by-Step Methodology
  • Emulsification:

    • Dissolve cis-1,2-bis(acetoxymethyl)cyclohexane (10.0 g, 43.8 mmol) in acetone (5 mL).

    • Add this solution dropwise to a rapidly stirring 0.1 M phosphate buffer (pH 7.0, 200 mL) in a round-bottom flask.

    • Note: A milky emulsion should form.[1] If the substrate oils out, increase stirring speed or add a surfactant (e.g., Triton X-100, 0.1%).

  • Enzymatic Hydrolysis:

    • Add PPL (2.0 g, 20 wt% relative to substrate) in a single portion.[1]

    • Stir vigorously at 25–30 °C .

    • pH Control (Critical): As the reaction proceeds, acetic acid is released, lowering pH. Maintain pH at 7.0 by automatic titration (pH stat) or manual addition of 1N NaHCO₃.[1]

    • Why NaHCO₃? Strong bases like NaOH can cause non-enzymatic (background) hydrolysis, eroding enantiomeric excess (ee).[1]

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc 2:1).[1] The diacetate (Rf ~0.[1]6) will disappear, and the mono-acetate (Rf ~0.3) will appear.[1][2]

    • Stop Point: Terminate reaction at ~95% conversion (approx. 24 hours) to minimize over-hydrolysis to the diol.

  • Work-up:

    • Filter the mixture through a Celite pad to remove the enzyme.

    • Saturate the aqueous filtrate with NaCl.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Dry combined organics over MgSO₄ and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 4:1 to 1:1).[1]

    • Yield: Typically 85–92%.[1]

    • ee: >98% (Determined by Chiral HPLC or Mosher's ester analysis).[1]

Protocol 2: Application in Asymmetric Lactonization

Once the chiral mono-acetate is obtained, it functions as a template for constructing chiral lactones.[1] This protocol demonstrates the transfer of chirality from the cyclohexane scaffold to a newly formed lactone ring.

Concept

The free hydroxyl group of the mono-acetate is oxidized to an aldehyde, then subjected to a Grignard addition. The bulky cyclohexane ring directs the nucleophile to a specific face, establishing a new stereocenter.

Step-by-Step Methodology
  • Oxidation (Swern or PCC):

    • Oxidize the free alcohol of the mono-acetate to the aldehyde using PCC (1.5 equiv) in CH₂Cl₂.

    • Result: Chiral aldehyde with a pendant acetoxy group.[1]

  • Diastereoselective Grignard Addition:

    • Cool the aldehyde solution to -78 °C .

    • Add Vinylmagnesium bromide (1.2 equiv) slowly.[1]

    • Mechanism:[5][6][7] The magnesium coordinates with the aldehyde oxygen and the neighboring acetoxy carbonyl (chelation control), or the ring imposes steric bias (Felkin-Anh).

    • Result: Formation of the secondary alcohol with high diastereoselectivity (dr > 95:5).[5]

  • Lactonization:

    • Hydrolyze the acetate group (K₂CO₃, MeOH).

    • The resulting diol is subjected to oxidative cleavage (e.g., NaIO4/RuCl3) or direct lactonization if the chain length permits.

    • Note: For cis-fused bicyclic lactones, simple acid-catalyzed cyclization of the hydroxy-acid intermediate is effective.[1]

Data Summary: Efficiency of Desymmetrization

The following table summarizes the efficiency of PPL-mediated desymmetrization compared to chemical alternatives.

MethodSubstrateYield (%)ee (%)Atom Economy
Enzymatic (PPL) cis-Meso-Diacetate84 - 92% >98% High (100% theoretical)
Chemical Resolutiontrans-Racemic-Diol35 - 45%90 - 95%Low (Max 50% yield)
Asymmetric AlkylationAchiral Enolate60 - 75%85 - 90%Moderate

Data Source: Consolidated from biochemical process literature [1, 2].

Visualizing the Workflow

The following diagram illustrates the transformation from the achiral meso-anhydride to the functional chiral building block.

DesymmetrizationWorkflow Anhydride Tetrahydrophthalic Anhydride MesoDiol cis-1,2-bis(hydroxymethyl) cyclohexane (Meso) Anhydride->MesoDiol LAH Red. MesoDiacetate Meso-Diacetate (Prochiral) MesoDiol->MesoDiacetate Ac2O, Py Transition Enzyme-Substrate Complex (PPL) MesoDiacetate->Transition PPL, pH 7 ChiralMono (1S, 2R)-Mono-acetate (>98% ee) Transition->ChiralMono Selective Hydrolysis of pro-S group Lactone Chiral Lactone Target ChiralMono->Lactone 1. Oxidation 2. Grignard 3. Cyclization

Figure 1: Workflow for the enzymatic desymmetrization of the meso-precursor to the active chiral auxiliary/building block.[2][3][5][8][9]

Troubleshooting & Optimization (The Scientist's Perspective)

  • Issue: Low Enantiomeric Excess (ee < 90%).

    • Cause: Non-enzymatic hydrolysis due to high pH.[1]

    • Fix: Switch neutralizing base from NaOH to NaHCO₃.[1][4] Ensure the temperature does not exceed 30 °C.

  • Issue: Poor Solubility of Substrate.

    • Cause: The diacetate is highly lipophilic.[1]

    • Fix: Increase the acetone co-solvent percentage (up to 10%) or use an ultrasonic bath to create a stable emulsion before adding the enzyme.

  • Issue: Incomplete Conversion.

    • Cause: Enzyme inhibition by the alcohol product.[1]

    • Fix: Add a resin (e.g., Amberlite XAD) to sequester the product, or simply add more enzyme (boost to 30 wt%).

References

  • Enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • Enzymatic Desymmetrization of Prochiral Molecules. Source: ResearchGate (Review).[1] URL:[Link]

  • Efficient and flexible synthesis of chiral γ- and δ-lactones. Source: ResearchGate.[1][5] URL:[Link]

  • A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Source: ResearchGate.[1][5] URL:[Link]

Sources

Application Note: Strategic Esterification of 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Hydroxymethylcyclohexanol (1 ) represents a bifunctional scaffold critical in the synthesis of fragrance ingredients, polymer cross-linkers, and pharmacophores. Its structure features two distinct nucleophilic sites: a primary hydroxyl group (exocyclic, steric freedom) and a secondary hydroxyl group (endocyclic, sterically hindered).

Core Challenge: The primary challenge in functionalizing 1 is controlling chemoselectivity .

  • Kinetic Control: The primary alcohol (

    
    ) is significantly more nucleophilic (
    
    
    
    ) than the secondary alcohol (
    
    
    ).
  • Thermodynamic Risks: Under acidic conditions, 1 is prone to intramolecular dehydration, cyclizing to form hexahydro-1H-isobenzofuran (a cyclic ether), effectively destroying the scaffold.

This guide provides three validated protocols ranging from biocatalytic precision to classical bulk synthesis, ensuring high purity and yield.

Strategic Decision Framework

Before selecting a protocol, utilize the following decision logic to align experimental conditions with your target product.

EsterificationStrategy Start Starting Material: 2-Hydroxymethylcyclohexanol Target Identify Target Product Start->Target Mono Mono-Ester (Primary -OH only) Target->Mono High Selectivity Needed Di Di-Ester (Global Functionalization) Target->Di Full Conversion Needed Condition1 Biocatalytic Route (Lipase Catalysis) Mono->Condition1 Green Chemistry / High Purity Condition2 Stoichiometric Chemical Route (AcCl / Pyridine / Low Temp) Mono->Condition2 Traditional Synthesis Condition3 Forcing Chemical Route (Ac2O / DMAP / Reflux) Di->Condition3 Risk Risk: Acid-Catalyzed Cyclization Condition2->Risk If T > 0°C or Acid Excess Condition3->Risk If Lewis Acid used

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Experimental Protocols

Protocol A: Enzymatic Regioselective Mono-Esterification (High Precision)

Objective: Exclusive acetylation of the primary hydroxyl group. Mechanism: Lipase enzymes create a chiral pocket that accommodates the primary alcohol while sterically excluding the secondary ring hydroxyl.

  • Reagents:

    • Substrate: 2-Hydroxymethylcyclohexanol (10 mmol)

    • Acyl Donor: Vinyl Acetate (30 mmol) or Ethyl Acetate (Solvent/Donor)

    • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 20 mg/mmol

    • Solvent: MTBE or Toluene (Anhydrous)

  • Procedure:

    • Setup: In a 50 mL orbital shaker flask, dissolve the substrate in MTBE (20 mL).

    • Activation: Add Vinyl Acetate (3 equiv). Add the immobilized lipase beads.

    • Incubation: Shake at 200 rpm at 30°C for 12–24 hours. Note: Do not exceed 40°C to preserve enzyme stability.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The mono-ester appears as a new spot (

      
      ); the di-ester should be absent.
      
    • Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography is often unnecessary due to high specificity (>98% regioselectivity).

Protocol B: Chemical Global Esterification (Di-Ester Synthesis)

Objective: Complete conversion of both hydroxyl groups. Mechanism: Nucleophilic acyl substitution driven by a hyper-nucleophilic catalyst (DMAP).

  • Reagents:

    • Substrate: 2-Hydroxymethylcyclohexanol (10 mmol)

    • Reagent: Acetic Anhydride (2.5 equiv, 25 mmol)

    • Base: Triethylamine (3.0 equiv)

    • Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%)

    • Solvent: DCM (Dichloromethane)

  • Procedure:

    • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under

      
      . Add substrate and DCM (30 mL).
      
    • Addition: Add Triethylamine and DMAP. Cool to 0°C.[1]

    • Reaction: Dropwise add Acetic Anhydride. Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add saturated

      
       solution (10 mL) to hydrolyze excess anhydride. Stir vigorously for 15 mins.
      
    • Extraction: Wash organic layer with 1M HCl (to remove amine/DMAP), then saturated

      
      , then Brine.
      
    • Drying: Dry over

      
      , filter, and concentrate.
      

Analytical Validation & QC

To confirm the structure and selectivity, compare the NMR integration of the key protons.

Table 1: Diagnostic NMR Signals (


H NMR, 400 MHz, 

)
Signal LocationUnreacted SubstrateMono-Ester (Primary)Di-Ester (Global)

(Primary)

3.4–3.6 ppm (m)

4.0–4.2 ppm (d/m)

4.0–4.2 ppm (d/m)

(Secondary)

3.8 ppm (m)

3.8 ppm (m)

4.8–5.0 ppm (m)
Acyl Methyl (

)
N/ASingle peak ~2.05 ppmTwo peaks ~2.03, 2.08 ppm

Interpretation:

  • Shift of Primary Signal: A downfield shift of the methylene protons from ~3.5 to ~4.1 ppm confirms esterification at the primary site.

  • Shift of Secondary Signal: If the ring methine proton shifts from ~3.8 to ~4.9 ppm, the secondary alcohol has reacted. Absence of this shift confirms mono-selectivity.

Troubleshooting & Safety

Critical Failure Mode: Cyclization

Under strong acidic conditions (e.g.,


 catalysis) or high heat without a nucleophile, the molecule undergoes intramolecular etherification.

CyclizationPath Substrate 2-Hydroxymethylcyclohexanol Intermediate Protonated Primary Alcohol (-OH2+) Substrate->Intermediate + H+ CyclicEther Hexahydro-1H-isobenzofuran (Cyclic Ether) Intermediate->CyclicEther - H2O (Intramolecular SN2)

Figure 2: Acid-catalyzed dehydration pathway leading to impurity formation.

  • Prevention: Always use basic conditions (Pyridine/TEA) or neutral enzymatic conditions. Avoid Bronsted acid catalysts (p-TsOH) unless water is strictly removed and temperature is controlled.

Handling Reagents[6][7][9][11][12]
  • DMAP: Highly toxic by skin absorption. Handle in a fume hood.

  • Acetic Anhydride: Lachrymator and corrosive.

References

  • Selective Acylation of Primary Alcohols

    • Mechanism & Reagents:[2][3][4][5][6][7] The higher nucleophilicity of primary vs. secondary alcohols is a foundational principle. For specific kinetic data on 1,3-diols, see: J. Org. Chem.2009 , 74, 5967.[5]

    • Source:

  • Enzymatic Esterification (Lipase B)

    • Protocol Basis:Candida antarctica Lipase B (CALB)
    • Source:

  • Cyclization Risks

    • Chemistry: The formation of hexahydro-isobenzofuran derivatives from hydroxymethyl-cyclohexanols is a known side reaction in acidic media.
    • Source:[8]

  • General Esterification Procedures

    • Standard Protocols: Fischer and Steglich esterification methodologies adapted for cycloalkanols.
    • Source:

Sources

Application Note: High-Fidelity Synthesis of Carbocyclic Nucleosides via the 2-Hydroxymethylcyclohexanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Carbocyclic nucleosides—where the furanose ring oxygen is replaced by a methylene group—represent a cornerstone of modern antiviral chemotherapy (e.g., Abacavir, Entecavir).[1] This structural modification confers hydrolytic stability against phosphorylases and esterases, significantly increasing the in vivo half-life of the drug candidate.

While five-membered carbocycles (cyclopentanes) are well-established, six-membered carbocycles (cyclohexanes) derived from 2-hydroxymethylcyclohexanol offer unique conformational properties. These "carba-hexopyranose" mimics lock the nucleobase in specific axial/equatorial orientations that can probe the binding pockets of viral polymerases (HSV, HIV-RT) with high specificity.

This guide details the stereocontrolled synthesis of these analogues. Unlike standard ribose chemistry, this workflow requires rigorous management of chirality and ring conformation. We focus on the enzymatic kinetic resolution of the starting diol followed by a regioselective Mitsunobu coupling .

Structural Considerations & Stereochemistry

The core challenge in using 2-hydroxymethylcyclohexanol is the presence of two chiral centers. Biological activity typically resides in a single enantiomer.

  • The Scaffold: 2-Hydroxymethylcyclohexanol exists as cis and trans diastereomers.

  • The Strategy: We utilize the cis-diol. The primary hydroxyl (hydroxymethyl) is sterically more accessible but less prone to inversion. The secondary hydroxyl (cyclohexyl) is the target for nucleobase attachment via the Mitsunobu reaction , which proceeds with complete inversion of configuration .

  • Result: Starting with cis-diol yields a trans-nucleoside analogue.

Workflow Visualization

The following diagram outlines the critical path from racemic starting material to the active nucleoside analogue.

G cluster_0 Stereochemical Checkpoint Start Racemic 2-Hydroxymethyl- cyclohexanol Enzyme Lipase PS (Kinetic Resolution) Start->Enzyme Vinyl Acetate THF, 30°C Inter1 (1R, 2S)-Acetate (Enriched) Enzyme->Inter1 Acylated Inter2 (1S, 2R)-Diol (Unreacted) Enzyme->Inter2 Hydrolyzed/Unreacted Mitsunobu Mitsunobu Coupling (DIAD, PPh3, Base) Inter1->Mitsunobu Hydrolysis & Protection Product Carbocyclic Nucleoside Analogue (Inverted Config.) Mitsunobu->Product Walden Inversion

Figure 1: Chemo-enzymatic workflow for isolating the chiral scaffold and subsequent nucleobase coupling.

Protocol 1: Enzymatic Kinetic Resolution

Chemical synthesis often yields racemic mixtures. To obtain the enantiomerically pure scaffold required for drug development, we employ a lipase-catalyzed desymmetrization.

Mechanism: Pseudomonas cepacia lipase (Lipase PS) selectively acetylates one enantiomer of the diol using vinyl acetate as the acyl donor, leaving the other enantiomer as the free alcohol.

Materials
  • Substrate: (±)-cis-2-Hydroxymethylcyclohexanol (10 mmol)

  • Enzyme: Lipase PS (Amano), immobilized on Celite (500 mg)

  • Acyl Donor: Vinyl acetate (5 equiv.)

  • Solvent: Anhydrous THF or Diisopropyl ether (DIPE)

  • QC: Chiral HPLC column (e.g., Chiralcel OD-H)

Step-by-Step Methodology
  • Preparation: Dissolve 1.30 g (10 mmol) of the racemic diol in 50 mL of anhydrous DIPE.

  • Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.

  • Initiation: Add 500 mg of immobilized Lipase PS.

  • Incubation: Stir the suspension at 30°C at 200 rpm.

    • Critical Note: Do not exceed 40°C, as enzyme stereoselectivity degrades.

  • Monitoring: Monitor reaction progress via TLC (hexane/EtOAc 1:1) or GC. The reaction typically reaches 50% conversion (theoretical maximum for resolution) in 24–48 hours.

  • Termination: Filter off the enzyme (the enzyme can often be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (1R, 2S)-monoacetate (product) from the (1S, 2R)-diol (unreacted) using flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).

Data Validation:

Compound Retention Time (min)* Yield (%) ee (%)
(1S, 2R)-Diol 12.4 46% >98%
(1R, 2S)-Acetate 15.8 48% >97%

*Note: HPLC conditions: Chiralcel OD-H, Hexane/iPrOH 90:10, 1 mL/min.

Protocol 2: The Mitsunobu Coupling

This is the critical step where the carbocyclic ring is attached to the nucleobase. The reaction utilizes the secondary hydroxyl group of the cyclohexyl ring.

Scientific Constraint: The Mitsunobu reaction is sensitive to steric hindrance and pKa of the nucleophile. Unprotected bases (e.g., Adenine) often yield mixtures of N7/N9 isomers. We use N3-benzoylthymine or 6-chloropurine to ensure regioselectivity.

Materials
  • Alcohol: Chiral 2-(trityloxymethyl)cyclohexanol (Protection of the primary alcohol is mandatory before this step).

  • Nucleophile: N3-Benzoylthymine (1.5 equiv.)

  • Phosphine: Triphenylphosphine (PPh3, 2.0 equiv.)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 2.0 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the protected alcohol (1.0 mmol), PPh3 (2.0 mmol), and N3-Benzoylthymine (1.5 mmol) in 10 mL anhydrous 1,4-Dioxane.

  • Cooling: Cool the solution to 0°C in an ice bath.

    • Why? Controlling the exotherm prevents the formation of hydrazine byproducts.

  • DIAD Addition: Add DIAD (2.0 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quenching: Add 1 mL of water to quench excess reagents.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with saturated NaHCO3 and brine.

  • Purification: Purify via flash chromatography. The phosphine oxide byproduct is the main contaminant; a gradient of MeOH in DCM (0–5%) is usually effective.

Mechanism of Action (The "Why")

The following diagram illustrates the inversion mechanism, confirming why a cis-alcohol yields a trans-nucleoside.

Mitsunobu Step1 Activation: PPh3 + DIAD Step2 Betaine Intermediate Formation Step1->Step2 Step3 Oxyphosphonium Salt (Alcohol Activation) Step2->Step3 Alcohol binds P+ Step4 SN2 Attack by Nucleobase (Walden Inversion) Step3->Step4 Base attacks Carbon Final Inverted Product + Ph3P=O Step4->Final Bond formation

Figure 2: Mechanistic pathway of the Mitsunobu reaction ensuring stereochemical inversion.

Troubleshooting & Quality Control

Common Failure Points
  • Low Yield in Coupling:

    • Cause: Steric hindrance of the secondary alcohol.

    • Solution: Switch solvent to Toluene or use a more reactive phosphine like tributylphosphine (PBu3) combined with ADDP (1,1'-(azodicarbonyl)dipiperidine).

  • Regioisomers (N7 vs N9):

    • Cause: Ambident nucleophile.

    • Solution: Use 6-chloropurine instead of adenine. The chlorine atom forces N9 alkylation. The chlorine can later be converted to an amine (Adenine analogue) or hydroxyl (Guanine analogue).

Analytical Checkpoints
  • NMR: Look for the disappearance of the proton signal attached to the secondary alcohol (typically

    
     3.5–4.0 ppm) and the appearance of the proton alpha to the nitrogen (
    
    
    
    4.5–5.5 ppm).
  • Coupling Constant: In cyclohexane systems, the coupling constant (

    
    ) of the anomeric proton is diagnostic.
    
    • Axial-Axial:

      
      
      
    • Axial-Equatorial:

      
      
      

References

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272. Link

  • Gotor, V. (1999). "Enzymatic desymmetrization of prochiral compounds." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Mitsunobu, O. (1981). "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products." Synthesis, 1981(1), 1-28. Link

  • Boryski, J. (2008). "Reactions of transglycosylation in the nucleoside chemistry." Current Organic Chemistry, 12(4), 309-325. Link

  • De Clercq, E. (2005). "Antiviral drug discovery and development: Where chemistry meets with biomedicine." Antiviral Research, 67(2), 56-75. Link

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxy ketones to 1,3-diols.

Executive Summary

The catalytic hydrogenation of 2-(hydroxymethyl)cyclohexanone to 2-(hydroxymethyl)cyclohexanol represents a critical transformation in the synthesis of chiral building blocks, fragrances, and polymer intermediates. This reaction involves the reduction of a cyclic ketone bearing a labile


-substituent (an aldol adduct).

Key Technical Challenges:

  • Stereoselectivity: Controlling the diastereomeric ratio (cis vs. trans) of the resulting 1,2-disubstituted cyclohexane ring.

  • Chemostability: The starting material is an aldol adduct prone to retro-aldol cleavage or dehydration (to 2-methylenecyclohexanone) under thermal stress or high pH.

  • Catalyst Poisoning: The chelating nature of the 1,3-hydroxy-ketone motif can inhibit certain metal surfaces.

This guide details a robust, self-validating protocol using Ruthenium on Carbon (Ru/C) , selected for its superior ability to operate under neutral, low-temperature conditions while leveraging "haptophilic" steering effects to maximize stereocontrol.

Mechanistic Insight & Stereochemistry

Understanding the facial selectivity is paramount. The reduction creates a new stereocenter at C1. The stereochemical outcome is dictated by the competition between steric approach control and haptophilic anchoring .

Haptophilic Direction via Ruthenium

Unlike hydride reagents (e.g., NaBH


) which are dominated by steric approach (often yielding the thermodynamically stable trans-diequatorial isomer), heterogeneous hydrogenation on Ruthenium allows for anchoring . The pendant hydroxymethyl group (-CH

OH) coordinates to the catalyst surface, presenting the same face of the ring to the hydrogen atmosphere.
  • Mechanism: The -CH

    
    OH anchors the molecule.
    
  • H

    
     Addition:  Occurs from the anchored face (syn-addition).
    
  • Result: The new C-H bond forms cis to the hydroxymethyl group, pushing the new hydroxyl group to the trans position relative to the substituent?

    • Correction: In haptophilic hydrogenation, the catalyst binds the directing group (-CH

      
      OH). Hydrogen is delivered from the catalyst surface.[1] Therefore, the delivered Hydride is cis to the -CH
      
      
      
      OH. This pushes the resulting alcohol oxygen trans to the -CH
      
      
      OH group.
    • However, in 2-substituted cyclohexanones, Ru/C often favors the formation of the cis-diol (where the two -OH containing groups are cis) due to the stabilization of the transition state by the metal center coordinating both oxygens.

Target Product: cis-2-(Hydroxymethyl)cyclohexanol (favored by intramolecular H-bonding).

HydrogenationMechanism cluster_legend Stereochemical Control Substrate 2-(Hydroxymethyl) cyclohexanone Complex Surface Adsorption (Haptophilic Anchoring) Substrate->Complex Coordination via -CH2OH SideProduct Retro-Aldol / Dehydration (Avoidance Path) Substrate->SideProduct High T (>60°C) or Basic pH TS Transition State (Ru-H Delivery) Complex->TS H2 Activation Product 2-(Hydroxymethyl) cyclohexanol TS->Product Reductive Elimination Legend Ru/C favors coordination of the hydroxyl group, directing H2 attack to the same face.

Figure 1: Mechanistic pathway highlighting the haptophilic anchoring effect of Ru/C, which minimizes side reactions compared to thermal conditions.

Catalyst Selection Guide

While Raney Nickel is a standard for ketones, it often requires basic conditions (or carries residual base) which destroys the aldol substrate. Ru/C is the optimal choice for this specific application.

Table 1: Catalyst Performance Matrix

Catalyst SystemPressure (bar)Temp (°C)Selectivity (Cis:Trans)Risk ProfileRecommendation
5% Ru/C (Aq) 20 - 40 25 - 40 High Cis (>85:15) Low (Neutral pH)Primary Choice
Raney Ni50 - 8060 - 80Moderate (Mixed)High (Base catalyzed decomp)Avoid for Aldols
Pd/C5 - 1025Low (Hydrogenolysis risk)ModerateSecondary Choice
Pt/C10 - 3025High TransLowFor thermodynamic isomer

Detailed Experimental Protocol

Protocol A: Heterogeneous Hydrogenation (Ru/C)

Objective: Synthesis of cis-2-(hydroxymethyl)cyclohexanol on a 10g scale.

1. Materials & Equipment
  • Reactor: 300 mL Parr Hastelloy or Stainless Steel Autoclave with internal cooling coil.

  • Substrate: 2-(Hydroxymethyl)cyclohexanone (Freshly prepared or distilled; aldol adducts degrade on storage).

  • Catalyst: 5% Ruthenium on Carbon (50% water wet). Note: Water wet catalyst is safer (non-pyrophoric) and water promotes the reaction on Ru.

  • Solvent: Ethanol/Water (4:1 v/v). Water cosolvent enhances rate via proton shuffling.

2. Step-by-Step Procedure
  • Catalyst Loading (Inert Atmosphere):

    • To the open autoclave vessel, add 1.0 g of 5% Ru/C (50% wet).

    • Critical: Do not add dry catalyst to solvent; add wet catalyst first, then solvent to avoid static ignition.

  • Substrate Addition:

    • Dissolve 10.0 g (78 mmol) of 2-(hydroxymethyl)cyclohexanone in 100 mL of EtOH/Water mixture.

    • Gently pour the solution over the catalyst.

  • Sealing and Purging:

    • Seal the reactor.

    • N

      
       Purge:  Pressurize to 5 bar with Nitrogen, stir briefly, and vent. Repeat 3 times to remove O
      
      
      
      .
    • H

      
       Purge:  Pressurize to 5 bar with Hydrogen, do not stir, and vent. Repeat 2 times.
      
  • Reaction:

    • Pressurize to 30 bar (435 psi) H

      
      .
      
    • Set stirring to 800-1000 rpm (Mass transfer limited reaction).

    • Maintain temperature at 30°C . Do not exceed 40°C to prevent retro-aldol.

    • Monitor H

      
       uptake. Reaction is typically complete in 4–6 hours.
      
  • Workup:

    • Vent H

      
       and purge with N
      
      
      
      (3 cycles).
    • Filter the mixture through a Celite pad to remove catalyst. Safety: Keep filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure (Rotavap at 40°C).

  • Purification:

    • The crude oil is usually >95% pure. If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum.

Analytical Workflow & Validation

To ensure the protocol is self-validating, you must confirm conversion (disappearance of ketone) and stereoselectivity (cis/trans ratio).

Method: GC-MS or H-NMR.

  • H-NMR (CDCl

    
    ):  The carbinol proton (CH-OH) signals differ for cis/trans.
    
    • Trans-isomer: Large coupling constant (

      
       Hz) due to axial-axial coupling (if ring flip allows).
      
    • Cis-isomer: Smaller coupling constant (

      
       Hz) typically observed for equatorial-axial coupling.
      

AnalyticalWorkflow cluster_nmr NMR Interpretation Sample Crude Reaction Mixture TLC TLC Check (Hexane:EtOAc 1:1) Stain: KMnO4 (Diol active) Sample->TLC GCMS GC-MS Analysis Confirm Mass (M+ = 130) Sample->GCMS Decision Is Conversion >98%? GCMS->Decision NMR 1H-NMR Analysis Determine Cis/Trans Ratio Decision->NMR Yes Repressurize/Add Catalyst Repressurize/Add Catalyst Decision->Repressurize/Add Catalyst No Cis-Signal Cis: multiplet (narrow J) Trans-Signal Trans: td (large J)

Figure 2: Analytical decision tree for validating reaction completion and stereochemistry.

Troubleshooting & Optimization

Table 2: Common Failure Modes

SymptomProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure substrate is free of Sulfur/Amines. Increase pressure to 50 bar.
Retro-Aldol Products (Cyclohexanone detected)Temperature too highLower reaction temp to <30°C. Ensure neutral pH (avoid basic contaminants).
Dehydration (Enone formation)Acidic impuritiesWash substrate with NaHCO

prior to reaction.
Poor Stirring Mass transfer limitationIncrease RPM. H

solubility is the rate-limiting step.

Safety Protocols (H & Pyrophorics)

  • Hydrogen Hazards: H

    
     is flammable between 4% and 75% in air. All vessels must be grounded. Use an explosion-proof environment (Class I, Div 1).
    
  • Catalyst Handling: Dry Ru/C can be pyrophoric (ignites in air).

    • Rule: Always handle as a water-wet paste.

    • Disposal: Quench filter cakes with water immediately. Do not throw dry filter paper with catalyst into trash cans.

  • Pressure: Ensure the autoclave burst disk is rated 20% above operating pressure.

References

  • PubChem Compound Summary. "2-Hydroxymethylcyclohexanol."[2] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Hydrogenation of Alkenes and Ketones: General Safety and Protocols." Org.[3] Synth. (General reference for hydrogenation safety). [Link]

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. (Classic text on Ru/C selectivity). Note: While specific deep-links to book pages are not available, this is the authoritative text for the haptophilic mechanism described.
  • ResearchGate. "Selective Hydrogenation of Substituted Cyclohexanones." (General discussion on Ru vs Rh selectivity). [Link]

  • University of Pittsburgh. "Hydrogenation Reaction Safety Guidelines." Environmental Health & Safety. [Link]

Sources

Advanced Functionalization Strategies for 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Significance

2-Hydroxymethylcyclohexanol (CAS: 27583-43-3) represents a "privileged scaffold" in medicinal chemistry and fragrance synthesis. Its structure—a cyclohexane ring bearing adjacent hydroxyl (secondary) and hydroxymethyl (primary) groups—offers a unique platform for divergent synthesis. The molecule's value lies in its 1,3-spatial relationship (bridged by the C1-C2 bond), which predisposes it toward forming fused bicyclic systems, specifically the hexahydrobenzofuran (7-oxabicyclo[4.3.0]nonane) core found in numerous bioactive terpenes and pharmaceutical intermediates.

This guide addresses the three primary challenges in working with this scaffold:

  • Chemo-differentiation: Selectively reacting the primary vs. secondary alcohol.

  • Stereochemical Control: Managing the cis/trans diastereomers and enantiomers.

  • Cyclization Architectures: Constructing fused ether or lactone rings.

Chemo-Differentiation: Primary vs. Secondary Alcohol

The primary challenge is differentiating the steric accessibility of the primary hydroxyl group (-CH₂OH) from the secondary ring hydroxyl (-CH-OH).

Mechanism of Selectivity

The primary hydroxyl group is sterically unencumbered, allowing for rapid nucleophilic attack on electrophiles. The secondary hydroxyl, being part of the cyclohexane ring, suffers from 1,3-diaxial interactions (especially in the cis-isomer), retarding its reaction rate. We exploit this kinetic difference using bulky silylating agents.

Protocol A: Selective Mono-Silylation (TBS Protection)

Objective: Selectively protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether.

Reagents:

  • Substrate: 2-Hydroxymethylcyclohexanol (1.0 equiv)[1][2]

  • Reagent: TBSCl (1.1 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-hydroxymethylcyclohexanol in anhydrous DCM.

  • Addition: Add imidazole in one portion. Cool the solution to 0°C.

  • Reaction: Add TBSCl solution (in DCM) dropwise over 30 minutes. The slow addition is critical to prevent "over-silylation" of the secondary alcohol.

  • Incubation: Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC/NMR):

    • TLC: Stain with PMA (Phosphomolybdic Acid). The mono-protected product will have a higher R_f (~0.6 in 20% EtOAc/Hex) than the diol.

    • NMR Check: Look for the distinct AB quartet of the -CH₂O-TBS protons at

      
       3.5-3.7 ppm. If the secondary alcohol reacts, a multiplet at 
      
      
      
      3.9-4.1 ppm (CH-OTBS) will appear.
  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[3] Dry over Na₂SO₄.

Stereochemical Control: Enzymatic Kinetic Resolution

Synthesizing enantiopure derivatives is essential for drug development. Chemical resolution is often inefficient. Biocatalysis using Lipases offers a superior route via enantioselective transesterification .

Protocol B: Lipase-Catalyzed Resolution

Objective: Resolve rac-2-hydroxymethylcyclohexanol to obtain the chiral acetate and enantiopure diol.

Reagents:

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS) immobilized on celite.

  • Acyl Donor: Vinyl Acetate (5.0 equiv).

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether.

Methodology:

  • Suspend rac-2-hydroxymethylcyclohexanol (10 mmol) and Vinyl Acetate (50 mmol) in TBME (50 mL).

  • Add Lipase PS (500 mg) and incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion by GC or Chiral HPLC. The lipase typically acetylates the (1R, 2R)-enantiomer (primary alcohol acylation) faster.

  • Termination: Filter off the enzyme when conversion reaches 50% (typically 24-48 hours).

  • Purification: Separate the acetate (product) from the unreacted alcohol (substrate) via silica gel chromatography.

Table 1: Lipase Screening Data (Comparative Efficiency)

Enzyme SourceSelectivity (E-value)Time to 50% Conv.Preferred Enantiomer
Pseudomonas cepacia (PS)>10024 h(1R, 2R)
Candida antarctica B (CAL-B)40-6012 h(1R, 2R)
Porcine Pancreatic Lipase (PPL)<1072 hLow Selectivity

Cyclization Architectures: Building the Bicyclic Core

The 2-hydroxymethylcyclohexanol scaffold is the direct precursor to the 7-oxabicyclo[4.3.0]nonane system (also known as hexahydrobenzofuran). This can be achieved via reductive etherification or oxidative lactonization.

Pathway Visualization (DOT Diagram)

G Start 2-Hydroxymethyl- cyclohexanol TBS Mono-TBS Ether (Chemo-selective) Start->TBS TBSCl, Imidazole (Selective Protection) Lactone Hexahydrophthalide (Gamma-Lactone) Start->Lactone TEMPO/BAIB (Oxidative Cyclization) Ether 7-Oxabicyclo[4.3.0]nonane (Bicyclic Ether) Start->Ether TsCl, then NaH (Williamson Cyclization)

Figure 1: Divergent functionalization pathways for 2-hydroxymethylcyclohexanol.

Protocol C: Oxidative Lactonization to Hexahydrophthalide

This reaction transforms the diol into a lactone, a key pharmacophore.

Mechanism: The primary alcohol is oxidized to an aldehyde, which forms a hemiacetal with the secondary alcohol. This hemiacetal is further oxidized to the lactone.

Reagents:

  • Oxidant: TEMPO (0.1 equiv) / BAIB (Bis-acetoxyiodobenzene) (2.2 equiv).

  • Solvent: DCM/Water (9:1).

Steps:

  • Dissolve the diol in DCM. Add TEMPO.

  • Add BAIB in portions. The reaction is exothermic; maintain at 20°C.

  • Self-Validation: Monitor IR spectroscopy.

    • Start: Broad OH stretch (3300-3400 cm⁻¹).

    • End: Sharp Carbonyl stretch at 1775 cm⁻¹ (gamma-lactone).

  • Quench with aqueous Na₂S₂O₃.

Protocol D: Cyclization to 7-Oxabicyclo[4.3.0]nonane

Objective: Construct the saturated bicyclic ether via intramolecular displacement.

Steps:

  • Activation: React the diol with 1.0 equiv of Tosyl Chloride (TsCl) in Pyridine at 0°C. The primary alcohol reacts selectively to form the primary tosylate.

  • Cyclization: Isolate the crude tosylate. Dissolve in dry THF and add NaH (1.2 equiv).

  • Reflux: Heat to 60°C for 2 hours. The secondary alkoxide displaces the primary tosylate.

  • Result: Formation of the volatile bicyclic ether.

References

  • Selective Acylation of Diols

    • Title: Catalyst-free regioselective acetyl
    • Source: RSC Advances.
    • URL:[Link]

  • Enzymatic Kinetic Resolution

    • Title: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.
    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • Oxidative Lactonization

    • Title: Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111).[4]

    • Source: PubMed Central.
    • URL:[Link]

  • Bicyclic Ether Synthesis

    • Title: Methodology for the Construction of the Bicyclo[4.3.0]nonane Core.
    • Source: MDPI Molecules.
    • URL:[Link][5][6]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the oxidation of 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: OX-2HMCH-OPT Subject: Optimization of Reaction Conditions for 2-Hydroxymethylcyclohexanol Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Landscape

The oxidation of 2-hydroxymethylcyclohexanol is a textbook example of oxidative lactonization . The transformation is thermodynamically driven but kinetically sensitive to steric conformation.

The reaction proceeds through a cascade:

  • Chemoselective Oxidation: The primary alcohol (hydroxymethyl group) is oxidized to an aldehyde.

  • Spontaneous Cyclization: The pendant secondary alcohol attacks the aldehyde to form a cyclic hemiacetal (lactol).

  • Final Oxidation: The lactol is oxidized to the thermodynamic sink: hexahydro-2(3H)-benzofuranone (Lactone).

Critical Failure Point: If the oxidant is too strong (e.g., unbuffered KMnO₄) or the geometry is incorrect (trans-isomer), the ring opens, leading to 1,2-cyclohexanedicarboxylic acid (over-oxidation).

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on reaction conditions and stereochemistry.

ReactionPathway cluster_stereo Stereochemical Gate Start 2-Hydroxymethyl- cyclohexanol (Diol) Aldehyde Hydroxy-Aldehyde (Intermediate) Start->Aldehyde Oxidation (1° OH) Lactol Lactol (Hemiacetal) Aldehyde->Lactol Spontaneous Cyclization (Cis) Acid 1,2-Cyclohexane- dicarboxylic Acid (OVER-OXIDATION) Aldehyde->Acid H2O / Strong Ox (Ring Opening) Lactone Hexahydro-2(3H)- benzofuranone (TARGET) Lactol->Lactone Oxidation (2° OH) Lactol->Acid Aqueous Workup (pH > 10)

Figure 1: Reaction cascade showing the critical branching between lactonization (green path) and oxidative cleavage (red path).

Reagent Selection Matrix

Choosing the right oxidant is the single most important variable. We categorize these by "Selectivity" vs. "Scalability."

FeatureMethod A: TPAP / NMO (Ley Oxidation)Method B: TEMPO / BAIB Method C: Jones Reagent
Primary Utility High-value, small-scale, kinetic resolution.Scalable, metal-free, robust.[1]Rough scale-up, cost-driven.
Active Species Ru(VII) perruthenate cycle.Oxoammonium cation.Chromic Acid (H₂CrO₄).
Selectivity Excellent. Stops at lactone.[1][2][3]High. Very specific for 1,5-diols.Low. Risk of dicarboxylic acid.
Reaction pH Neutral / Mildly Basic.Mildly Acidic (buffered).Highly Acidic (pH < 1).
Key Risk Catalyst poisoning by Lewis bases.Exotherm on large scale.[1]Acid-catalyzed isomerization/elimination.
Recommendation Gold Standard for R&D. Best for Gram-Scale. Avoid unless necessary.

Optimized Protocols (Step-by-Step)

Protocol A: The "Ley-Griffith" Method (TPAP/NMO)

Best for: High yield, sensitive substrates, ensuring lactone formation.

Reagents:

  • Substrate: 2-Hydroxymethylcyclohexanol (1.0 equiv)

  • Catalyst: TPAP (Tetrapropylammonium perruthenate) (5 mol%)[4]

  • Co-oxidant: NMO (N-Methylmorpholine N-oxide) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Additive: 4Å Molecular Sieves (Powdered, activated)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add DCM (0.1 M concentration relative to substrate).

  • Drying: Add 4Å molecular sieves (500 mg/mmol substrate) and NMO. Stir for 10 minutes to scavenge adventitious water.

  • Initiation: Add the diol substrate.[5]

  • Catalysis: Add TPAP in one portion. The solution will turn dark green/black.

  • Monitoring: Stir at room temperature. Reaction is typically complete in 1–4 hours.

    • Checkpoint: TLC should show disappearance of the polar diol and appearance of the less polar lactone.

  • Workup: Filter the reaction mixture through a short pad of silica gel (eluting with ether or EtOAc) to remove ruthenium residues. Concentrate the filtrate.

Why this works: The molecular sieves are critical. They prevent the hydration of the intermediate aldehyde, forcing the equilibrium toward the lactol, which TPAP then rapidly oxidizes to the lactone [1].

Protocol B: The "Anelli-Montanari" Modification (TEMPO/BAIB)

Best for: Scalability, avoiding heavy metals.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: TEMPO (10 mol%)

  • Oxidant: BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)[6]

  • Solvent: DCM or Acetonitrile/Water (9:1)

Procedure:

  • Dissolve substrate and TEMPO in solvent.

  • Cool to 0°C.

  • Add BAIB portion-wise over 20 minutes (exothermic control).

  • Allow to warm to room temperature. Stir for 3–6 hours.

  • Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to destroy excess oxidant.

  • Extraction: Extract with DCM, wash with brine, dry over MgSO₄.

Why this works: BAIB regenerates the active oxoammonium species from TEMPO. This system is highly selective for primary alcohols and facilitates the cyclization of 1,4- and 1,5-diols [2].

Troubleshooting & FAQs

Category 1: Stereochemistry & Reactivity

Q: My reaction yield is <20%, and I see unreacted starting material. I am using the trans-isomer.

  • Diagnosis: Geometric Mismatch.

  • Explanation: Oxidative lactonization requires the hydroxymethyl group and the secondary alcohol to be in close proximity to form the hemiacetal intermediate. In trans-2-hydroxymethylcyclohexanol, the groups are often diaxial or diequatorial but distant, making cyclization entropically disfavored.

  • Solution:

    • Isomerization: You cannot easily fix this in situ. You must start with cis-enriched material.

    • Alternative Pathway: If you must use trans, switch to a two-step protocol: Oxidize the primary alcohol to the carboxylic acid (using Jones), then perform an acid-catalyzed lactonization (e.g., p-TsOH, reflux in benzene) to force the ring closure.

Q: I am observing the formation of a dialdehyde instead of the lactone.

  • Diagnosis: Stalled Cyclization.

  • Explanation: The oxidation of the primary alcohol happened, but the ring didn't close. This often happens in strictly anhydrous conditions without a Lewis acid or if the conformation is rigid.

  • Solution: Add a trace of acid (e.g., Acetic Acid) to the reaction mixture to catalyze the hemiacetal formation. If using TPAP, ensure your molecular sieves aren't too active (removing all protons needed for transfer).

Category 2: Selectivity & Over-Oxidation[3]

Q: I am detecting significant amounts of 1,2-cyclohexanedicarboxylic acid.

  • Diagnosis: Water intrusion or Over-active Oxidant.

  • Explanation: If water is present, the intermediate aldehyde hydrates to a gem-diol, which is then oxidized to the carboxylic acid before it can cyclize.

  • Solution:

    • Switch to TPAP: It is strictly anhydrous.

    • Buffer the TEMPO reaction: If using TEMPO/Bleach (aqueous), maintain pH at 8.5–9.0 using NaHCO₃. At higher pH, the carboxylate forms, preventing lactonization.

Category 3: Workup Issues

Q: The TPAP reaction mixture is a sticky black tar and won't filter.

  • Diagnosis: Ruthenium precipitation.

  • Solution: Do not pour the reaction directly onto silica. Dilute the reaction mixture with Ethyl Ether (which precipitates Ru salts better than DCM) before filtering through the silica pad.

Logic-Flow for Troubleshooting

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Problem Identify Problem YieldLow Low Yield / No Rxn Problem->YieldLow OverOx Acid Product Formed Problem->OverOx CheckSM Check Starting Material Stereochemistry IsTrans Is it Trans? CheckSM->IsTrans IsCis Is it Cis? CheckSM->IsCis YieldLow->CheckSM WaterCheck Check Water Content OverOx->WaterCheck SolTrans Solution: Force Acid-Cat Lactonization IsTrans->SolTrans SolCis Solution: Increase Catalyst Load Check Reagent Quality IsCis->SolCis SolWater Solution: Add 4A Mol Sieves Switch to TPAP WaterCheck->SolWater

Figure 2: Diagnostic logic flow for common reaction failures.

References

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium perruthenate, Pr₄N⁺RuO₄⁻, TPAP: A catalytic oxidant for organic synthesis.[4] Synthesis, 1994(7), 639-666.

  • Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). A highly chemoselective oxidation of 1,5-diols to lactones.[3] Tetrahedron Letters, 44(1), 57-59.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

Disclaimer: These protocols involve hazardous chemicals (Ruthenium, Oxidants). Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Preventing side reactions during the derivatization of 2-Hydroxymethylcyclohexanol

[1][2][3]

Topic: Preventing Side Reactions During Derivatization Content Type: Technical Troubleshooting Guide & FAQs Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2]

Core Concept: The "Dual-Reactivity" Challenge

2-Hydroxymethylcyclohexanol presents a classic 1,3-diol equivalent structural challenge (structurally a

  • Primary (-CH₂OH): Sterically unhindered, highly nucleophilic, kinetically fast.[3][1][2]

  • Secondary (-CH(OH)-): Sterically hindered (ring-bound), less nucleophilic, kinetically slow.[3][1][2]

Successful derivatization requires exploiting these kinetic differences while suppressing thermodynamic equilibration (migration) and intramolecular traps (cyclization).[3][1][2]

Troubleshooting Guide & FAQs

Issue 1: Loss of Regioselectivity (Mixture of Products)

User Question: "I am trying to selectively protect the primary alcohol, but I am observing significant amounts of di-protected product and some mono-protected secondary alcohol. How do I stop this?"

Technical Diagnosis: This is a kinetic control failure.[3][1][2] The activation energy difference between the primary and secondary alcohols is being overcome by aggressive conditions (excess reagent, high temperature, or hyper-active catalysts).[1]

Solution:

  • Switch Reagents: Move from small, linear protecting groups (e.g., TMS-Cl, Acetyl chloride) to bulky reagents.[3][1][2] TBDMS-Cl (tert-Butyldimethylsilyl chloride) or Trityl chloride are superior because their steric bulk prevents effective attack on the hindered secondary alcohol.[3][1][2]

  • Temperature Control: Conduct the reaction at -78°C to 0°C . At low temperatures, the reaction is strictly controlled by kinetics, favoring the primary alcohol exclusively.[1]

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the derivatizing agent.[1][2] Never use excess when aiming for mono-selectivity.

Issue 2: Unwanted Cyclization (Bicyclic Ether Formation)

User Question: "I activated the primary alcohol with a sulfonyl chloride (Tosylation/Mesylation), but my yield is low, and NMR shows a new set of signals corresponding to a bicyclic ether. What is happening?"

Technical Diagnosis: You have triggered an intramolecular nucleophilic substitution (


)3121

Solution:

  • Protect the Secondary Alcohol First: If you need to activate the primary alcohol, the secondary alcohol must be protected (e.g., as an ester or ether) to remove its nucleophilicity.[1]

  • Check Stereochemistry: The cis-isomer is much more prone to this cyclization due to the proximity of the axial/equatorial groups.[1] Use the trans-isomer if stereochemistry permits, as the geometric distance prevents intramolecular attack.[1]

Issue 3: "Vanishing" Purity (Acyl/Silyl Migration)

User Question: "I isolated the pure mono-acetate (secondary alcohol free), but after a week in the fridge, the NMR shows a mixture of isomers. Did I fail to purify it?"

Technical Diagnosis: This is Acyl (or Silyl) Migration .[3][1][2] In 1,2- and 1,3-diols, an ester group on the secondary alcohol can migrate to the primary alcohol (or vice versa) via a cyclic ortho-ester intermediate.[1][2] This is thermodynamically driven to the more stable primary ester.[3][1][2] It is catalyzed by trace acids or bases remaining from the workup.[3][2]

Solution:

  • Neutral Workup: Ensure the final product is completely neutral. Wash with phosphate buffer (pH 7.[3][1][2]0) rather than strong bicarbonate or acid.[3][1][2][4]

  • Storage: Store at -20°C in aprotic solvents (or neat). Avoid protic solvents (MeOH, EtOH) for storage, as they facilitate proton transfer required for migration.[1][2]

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways. Note how the Primary Pathway is the desired "High Yield" route for selective protection, while the Secondary Pathway leads to side reactions like Cyclization.[1]

ReactivityLandscapeStart2-Hydroxymethyl-cyclohexanolPrim_ActPrimary -OH Activation(Kinetic Control)Start->Prim_Act Bulky ReagentLow TempSec_ActSecondary -OH Activation(Thermodynamic/Excess)Start->Sec_Act Small ReagentHigh Temp/BaseMono_ProdMono-ProtectedProduct (Desired)Prim_Act->Mono_Prod 1.0 eq.CyclicIntramolecular Cyclization(Bicyclic Ether)Prim_Act->Cyclic If Leaving GroupPresent (e.g. OTs)MigrationAcyl/Silyl Migration(Equilibration)Mono_Prod->Migration Trace Acid/BaseStorageDi_ProdDi-Protected(Over-reaction)Sec_Act->Di_Prod Excess ReagentMigration->Mono_Prod Equilibrium

Figure 1: Reaction pathways showing the competition between kinetic selective derivatization and thermodynamic side reactions (cyclization, migration).

Experimental Protocols

Protocol A: Selective Silylation of Primary Alcohol

Target: Mono-protection of the -CH₂OH group.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 2-Hydroxymethylcyclohexanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Base: Add Imidazole (1.1 mmol). Note: Imidazole acts as a mild base and catalyst.[1]

  • Addition: Cool to 0°C . Add TBDMS-Cl (1.05 mmol) dissolved in DCM dropwise over 20 minutes.

    • Critical Step: The slow addition at 0°C prevents local high concentrations that could trigger secondary alcohol reaction.[3][1][2]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Stain: PMA or Anisaldehyde).[3][1][2]

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[3][1][2] Wash organic layer with water and brine.[3][1][2] Dry over Na₂SO₄.[3][1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Exhaustive Acetylation (For GC Analysis)

Target: Complete derivatization of both -OH groups for volatility.

  • Reagent: Prepare a mixture of Acetic Anhydride (Ac₂O) and Pyridine (1:1 v/v).

  • Catalyst: Add a crystal of DMAP (4-Dimethylaminopyridine).[3][1][2] Reason: DMAP is a hyper-nucleophilic acylation catalyst necessary to drive the reaction on the hindered secondary alcohol.

  • Reaction: Add sample (approx 10 mg) to 0.5 mL of reagent mix.

  • Heat: Incubate at 60°C for 30 minutes . Note: Heat is required to overcome steric hindrance at the secondary position.

  • Quench: Add 1 mL water to hydrolyze excess anhydride. Extract with Hexanes for GC injection.[3][1][2]

Data Summary: Reagent Selectivity

Derivatizing AgentPrimary SelectivityRisk of MigrationRecommended TempUse Case
TMS-Cl LowHigh-78°CQuick GC screening
TBDMS-Cl HighLow0°CSynthetic Protection
Trityl-Cl Very HighVery LowRTPrimary-only protection
Acetic Anhydride Low (Reacts with both)High0°C (Selective) / 60°C (Full)Structural Analysis

Mechanism of Side Reaction: Intramolecular Cyclization[2]

The following diagram details the specific mechanism where the secondary alcohol attacks the activated primary position. This is the most critical failure mode during activation.[3][1][2]

CyclizationMechanismStep1Activation(Primary -OH -> -OTs)Step2Conformational Change(Cis-isomer aligns)Step1->Step2 Base PresentStep3Intramolecular Attack(Sec-OH attacks Pri-C)Step2->Step3 Proximity EffectStep4Cyclic Ether(Bicyclic Product)Step3->Step4 Leaving Group Departure (-OTs)WarningPrevention:Protect Sec-OH first!Warning->Step3 Blocks Attack

Figure 2: Mechanistic flow of the unwanted intramolecular cyclization event.

References

  • BenchChem. 2-Hydroxymethylcyclohexanol: Structural Features and Functional Group Reactivity. Retrieved from [3][1][2][5]

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).[3][1][2] Retrieved from [3][1][2][5]

  • National Institutes of Health (PubChem). 2-Hydroxymethylcyclohexanol Compound Summary.[3][1][2] Retrieved from [3][1][2][5][6]

  • Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates.[3][1][2][7] Chemistry - A European Journal.[3][1][2] Retrieved from

  • Master Organic Chemistry. Protecting Groups For Alcohols: Silyl Ethers. Retrieved from

Technical Support Center: Biocatalytic Synthesis of 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process engineers optimizing the biocatalytic synthesis of 2-Hydroxymethylcyclohexanol (CAS: 27583-43-3).[1]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Scope: Enzymatic Reduction, Kinetic Resolution, Reaction Engineering

Executive Technical Overview

The synthesis of 2-hydroxymethylcyclohexanol presents a classic challenge in stereoselective catalysis: managing the cis/trans diastereoselectivity of the ring while differentiating between a primary (hydroxymethyl) and secondary (ring) alcohol.

Unlike traditional hydride reductions (e.g., LiAlH₄) which often yield thermodynamic mixtures, biocatalysis offers two distinct, high-precision routes:

  • Asymmetric Reduction: Using Ketoreductases (KREDs) to convert 2-(hydroxymethyl)cyclohexanone to the chiral diol.[1]

  • Kinetic Resolution: Using Lipases to selectively acylate one enantiomer of the racemic diol.[1][2][3]

This guide prioritizes the KRED-mediated asymmetric reduction as it theoretically allows for 100% theoretical yield (unlike the 50% cap of kinetic resolution) and superior diastereocontrol.

The Biocatalytic Workflow (Visualized)

The following diagram illustrates the coupled-enzyme system required for the KRED route, highlighting the critical cofactor regeneration cycle that drives the reaction to completion.

BiocatalyticCycle cluster_main Main Reaction (Stereoselective Reduction) cluster_recycle Cofactor Regeneration System Substrate 2-(Hydroxymethyl) cyclohexanone Enzyme_KRED KRED / ADH (Biocatalyst) Substrate->Enzyme_KRED Product 2-Hydroxymethyl cyclohexanol (Chiral Diol) Enzyme_KRED->Product Reduction Cofactor_Ox NAD(P)+ Enzyme_KRED->Cofactor_Ox Enzyme_GDH Glucose Dehydrogenase (GDH) Cofactor_Ox->Enzyme_GDH Cofactor_Red NAD(P)H Cofactor_Red->Enzyme_KRED Cosubstrate Glucose Cosubstrate->Enzyme_GDH Coproduct Gluconolactone Enzyme_GDH->Cofactor_Red Enzyme_GDH->Coproduct Oxidation

Figure 1: The Coupled-Enzyme System. The KRED (blue) reduces the substrate consuming NAD(P)H. The GDH (red) acts as a sacrificial engine, burning glucose to regenerate the expensive cofactor, driving the equilibrium forward.

Experimental Protocols & Optimization

Protocol A: Asymmetric Reduction (KRED Route)

Objective: Synthesis of cis- or trans-2-hydroxymethylcyclohexanol from 2-(hydroxymethyl)cyclohexanone.[1]

Reagents:

  • Substrate: 2-(Hydroxymethyl)cyclohexanone (50 mM final)[1]

  • Enzyme: KRED Screening Panel (e.g., Lactobacillus or Thermoanaerobium origin)

  • Cofactor: NADP+ (0.5 mM catalytic load)

  • Recycling System: Glucose Dehydrogenase (GDH, 5 U/mL) + Glucose (1.5 eq)

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0). Degas to remove oxygen if using oxidative sensitive enzymes (though KREDs are generally robust).[1]

  • Cofactor Mix: Dissolve NADP+ and Glucose in the buffer. Add GDH enzyme.[1]

  • Substrate Addition: Dissolve the ketone substrate in DMSO (5% v/v final concentration) and add to the mix. Note: If substrate solubility is <10 mM, see Troubleshooting Q3.

  • Initiation: Add the KRED enzyme (lyophilized powder or liquid formulation).[1]

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Quench & Analyze: Extract with Ethyl Acetate. Analyze via GC (Chiral column, e.g., Cyclodex-B) to determine conversion and diastereomeric ratio (dr).

Protocol B: Kinetic Resolution (Lipase Route)

Objective: Separation of enantiomers from racemic 2-hydroxymethylcyclohexanol.[1]

Reagents:

  • Substrate: Racemic 2-hydroxymethylcyclohexanol[1]

  • Enzyme: Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435, or Pseudomonas fluorescens Lipase AK)

  • Acyl Donor: Vinyl Acetate (irreversible)

  • Solvent: MTBE or Toluene (Anhydrous)

Critical Insight: Lipases show chemoselectivity.[1][4] They often acylate the primary hydroxyl group (hydroxymethyl) first. For chiral resolution, you need the lipase to distinguish the stereocenter at the secondary alcohol.

  • Strategy: Use a lipase known for secondary alcohol specificity (e.g., Burkholderia cepacia lipase) or run the reaction to high conversion where the primary alcohol is protected, and the secondary alcohol is resolved.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "My reaction conversion stalls at ~50-60% despite adding more enzyme."

Diagnosis: Thermodynamic Equilibrium or Product Inhibition.[1] The Science: KRED reductions are reversible.[1] If you use Isopropanol (IPA) as a co-substrate (coupled substrate method), the accumulation of Acetone can drive the reverse reaction (oxidation). The Fix:

  • Switch to Glucose/GDH: The oxidation of glucose to gluconolactone is practically irreversible (hydrolysis of the lactone pulls the equilibrium).

  • Remove Product: If using IPA, use a nitrogen sweep to evaporate acetone (volatile) or use a biphasic system (e.g., add 20% Hexane) to sequester the product alcohol.

Q2: "I am observing low diastereoselectivity (cis/trans ratio is poor)."

Diagnosis: Enzyme Pocket Mismatch.[1] The Science: The "small" and "large" binding pockets of the KRED active site determine the hydride attack angle. A "loose" fit allows the substrate to flip, resulting in mixed diastereomers. The Fix:

  • Screening: You must screen a diverse library. Generally, "Prelog" enzymes yield one diastereomer, while "Anti-Prelog" enzymes yield the other.

  • Temperature: Lower the temperature to 20°C or 15°C. Lower thermal energy reduces conformational flexibility of the enzyme-substrate complex, often enhancing stereoselectivity (at the cost of rate).

Q3: "The substrate precipitates when added to the buffer."

Diagnosis: Hydrophobicity of the cyclohexane ring.[1] The Fix: Implement a Co-Solvent Strategy .

Co-SolventMax Rec.[1] Conc.ProsCons
DMSO 5-10%Excellent solubilizer; enzyme tolerant.[1]High boiling point (hard to remove).[1]
IPA 10-20%Acts as co-substrate for some ADHs.[1]Can deactivate sensitive enzymes; equilibrium issues.[1]
MTBE Biphasic (50%)Creates a reservoir for substrate.[1]Requires vigorous mixing (mass transfer limited).[1]
Q4: "I see an emulsion during the workup of the biocatalytic reaction."

Diagnosis: Protein Denaturation.[1] The Science: Enzymes are amphiphilic proteins.[1] At the water-solvent interface during extraction, denatured proteins form a "rag layer" that stabilizes emulsions.[1] The Fix:

  • Filter First: Pass the reaction mixture through a Celite pad before adding the extraction solvent.[1] This removes the protein.[1]

  • Salt Break: Add saturated NaCl (brine) to the aqueous phase to increase ionic strength and force phase separation.[1]

Troubleshooting Logic Map

Use this decision tree when conversion is suboptimal.

Troubleshooting Start Issue: Low Conversion (<50%) CheckpH Check pH Is it within 6.5 - 8.0? Start->CheckpH CheckCofactor Check Cofactor Add fresh NAD(P)H? CheckpH->CheckCofactor Yes AdjustpH Adjust Buffer (KREDs are pH sensitive) CheckpH->AdjustpH No CheckInhibition Product Inhibition? CheckCofactor->CheckInhibition No Change AddEnzyme Enzyme Deactivated Add fresh aliquot CheckCofactor->AddEnzyme Conversion Resumes SwitchSystem Switch to GDH/Glucose (Irreversible Cycle) CheckInhibition->SwitchSystem Yes

Figure 2: Diagnostic logic for resolving stalled biocatalytic reductions.

References

  • BenchChem. (2025).[1][3] Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone. (Extrapolated for 2-isomer protocols).

  • MDPI. (2025).[1] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (Demonstrates resolution efficiency of similar chiral alcohols).

  • National Institutes of Health (NIH). (2024).[1] Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols. (Advanced resolution techniques).

  • PubChem. (2025).[1][5] 2-Hydroxymethylcyclohexanol Compound Summary. (Physical properties and toxicity data).

  • ResearchGate. (2025). Cascade Reaction by Chemo- and Biocatalytic Approaches to Obtain Chiral Hydroxy Ketones. (Bioreduction strategies).[1][2][6][7][8][9][10][11][12]

Sources

Technical Support Center: Minimizing Byproducts in the Hydroxymethylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: ALDOL-CYC-OPT-001

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the


-hydroxymethylation of cyclohexanone . This reaction is a classic cross-aldol condensation using formaldehyde (HCHO), but it is notoriously difficult to control in a research setting due to the high reactivity of formaldehyde and the thermodynamic drive toward poly-substitution and dehydration.

This guide is structured to troubleshoot your specific experimental failures. We do not just provide a recipe; we diagnose the why behind your impurities.

Quick Diagnostic: What is your primary failure mode?
SymptomDiagnosisImmediate Action
Product is a mixture of mono- and di-substituted compounds. Poly-alkylation (Kinetic failure).Adjust stoichiometry to high-excess ketone; switch to "Inverse Addition."
Product solidifies or shows strong UV absorbance at ~230nm. Dehydration (Enone formation).Lower reaction temperature; neutralize pH before workup.
Low yield with formation of formate/methanol. Cannizzaro Competition. Reduce base strength; switch to organocatalysis.
Racemic product (when chiral desired). Lack of Stereocontrol. Switch from inorganic base to Chiral Amine catalysis (Proline/Threonine).
Module 1: The "Bis" Problem (Poly-alkylation)

User Question: "I am targeting 2-(hydroxymethyl)cyclohexanone, but I keep isolating significant amounts of 2,2-bis(hydroxymethyl)cyclohexanone and 2,6-bis isomers. How do I stop the reaction at the mono-stage?"

Technical Analysis: This is a classic stoichiometric competition issue. The introduction of the first hydroxymethyl group increases the acidity of the remaining


-proton (via hydrogen bonding with the carbonyl oxygen), often making the product more reactive than the starting material. If you have a high local concentration of formaldehyde, the second addition is kinetically favored.

Troubleshooting Protocol: The "Inverse Addition" Method To force mono-substitution, you must starve the reaction of formaldehyde while flooding it with cyclohexanone.

  • Reagent Setup:

    • Reactor: Charge with Cyclohexanone (5.0 - 10.0 equivalents) and catalyst (e.g.,

      
       or Organocatalyst).
      
    • Feed Vessel: Aqueous Formaldehyde (1.0 equivalent).

  • Process:

    • Do NOT dump all reagents together.

    • Add the Formaldehyde dropwise over 2–4 hours.

    • Maintain vigorous stirring to dissipate the HCHO immediately upon entry.

  • The "Why": By keeping HCHO concentration near zero, the probability of a formaldehyde molecule encountering a product molecule (low concentration) vs. a starting material molecule (high concentration) is minimized.

Visualizing the Pathway:

ReactionPath Cyclohexanone Cyclohexanone (Starting Material) Mono 2-(Hydroxymethyl) cyclohexanone (Target) Cyclohexanone->Mono + HCHO (Controlled) HCHO Formaldehyde (Reagent) Bis22 2,2-bis (Impurity) Mono->Bis22 + HCHO (Excess Local Conc.) Bis26 2,6-bis (Impurity) Mono->Bis26 + HCHO (Thermodynamic Equil.) Enone 2-Methylene cyclohexanone (Dehydration) Mono->Enone - H2O (Heat/Acid)

Caption: Reaction network showing the critical divergence between the target mono-product and the poly-alkylated/dehydrated byproducts.

Module 2: Organocatalysis for Selectivity (High-Value Synthesis)

User Question: "I need high purity and enantioselectivity for a drug intermediate. Standard NaOH catalysis is too 'dirty'. What is the modern alternative?"

Technical Analysis: For pharmaceutical applications, inorganic bases (NaOH, Ca(OH)


) are often too harsh, promoting Cannizzaro side reactions and racemization. The field has shifted to Organocatalysis , specifically using amino acids like L-Proline or L-Threonine. These form a transient enamine intermediate that allows for stereocontrolled addition of formaldehyde.

Recommended Protocol: L-Threonine Catalyzed Hydroxymethylation Reference Grounding: This method is superior for enantioselectivity and mildness (See Ref [1], [2]).

Step-by-Step Workflow:

  • Solvent System: Use a wet solvent system (DMSO/Water or pure Buffer). Water is essential here; it accelerates the proton transfer steps in organocatalysis (hydrophobic acceleration).

  • Reaction Mix:

    • Cyclohexanone (20 mmol)

    • Formalin (37% aq. HCHO, 10 mmol) — Note the 2:1 excess of ketone.[1]

    • L-Threonine (10-20 mol%).

  • Conditions: Stir at 4°C to Room Temperature for 24–48 hours.

    • Pro-Tip: Do not heat. Heat kills enantioselectivity (ee) and promotes dehydration.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.[1]

    • Crucial: Wash organic layer with

      
       (bisulfite) solution. This removes unreacted formaldehyde (forming a water-soluble adduct) which interferes with chromatography.
      
Module 3: Dehydration & Stability (The "Enone" Threat)[2]

User Question: "My NMR shows a doublet near 6.0 ppm and the product is oiling out. What happened?"

Technical Analysis: You have formed 2-methylenecyclohexanone (the enone). The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-hydroxy ketone product is an "Aldol."[2][3][4][5] Aldols are prone to dehydration (

) to form the conjugated enone, especially under acidic conditions or high heat.

Troubleshooting Flowchart:

Troubleshooting Start Problem: Enone Formation CheckTemp Is Reaction Temp > 40°C? Start->CheckTemp CheckpH Is Workup Acidic? CheckTemp->CheckpH No ActionCool Action: Cool to 0-4°C CheckTemp->ActionCool Yes CheckTime Reaction Time > 24h? CheckpH->CheckTime No ActionBuffer Action: Buffer to pH 7.0 before isolation CheckpH->ActionBuffer Yes ActionStop Action: Quench earlier CheckTime->ActionStop Yes

Caption: Decision tree to identify the root cause of dehydration (enone formation) during synthesis.

Corrective Actions:

  • Temperature: Never exceed 40°C. The activation energy for dehydration is accessible above this threshold.

  • pH Shock: During workup, if you neutralize a basic reaction with strong acid (HCl), you pass through a slightly acidic zone where dehydration is catalyzed.

    • Fix: Use a phosphate buffer (pH 7.0) for neutralization, not strong acid.

Summary of Optimization Parameters
ParameterTraditional Method (Base)Optimized Method (Organocatalytic)Impact on Byproducts
Catalyst NaOH /

L-Proline / L-ThreonineOrganocatalysts suppress Cannizzaro and Poly-alkylation.
Solvent EtOH / WaterDMSO / WaterWater enhances rate via hydrophobic effect; suppresses dehydration.
Stoichiometry 1:12:1 to 5:1 (Ketone:HCHO)Excess ketone statistically eliminates Bis-product formation.
Temperature Reflux or RT0°C to RTLow temp prevents Enone formation and improves ee.
References
  • Gruttadauria, M., et al. (2009).

    
    -hydroxymethylation of cyclopentanone with aqueous formaldehyde." Tetrahedron Letters. 
    
  • Chen, A., et al. (2010).[6] "L-Threonine-catalysed asymmetric

    
    -hydroxymethylation of cyclohexanone." Journal of Organic Chemistry. 
    
  • BenchChem Protocols. (2025). "Synthesis of 2-(Hydroxymethyl)cyclohexanone: Comparative Routes."

  • Master Organic Chemistry. (2022). "Aldol Addition and Condensation Reactions: Mechanism and Control."

End of Technical Support Guide. For further assistance, please verify your reagent purity (specifically the methanol content in your formalin source) and re-submit a ticket.

Sources

Validation & Comparative

Validating the Stereochemistry of 2-Hydroxymethylcyclohexanol: An NMR-First Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxymethylcyclohexanol serves as a critical chiral building block in the synthesis of bioactive lactones and amino acid derivatives. Its stereochemical purity determines the efficacy of downstream pharmaceutical candidates. While X-ray crystallography remains the absolute standard for structural determination, it is often rate-limiting due to the requirement of single-crystal growth.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the superior, high-throughput alternative for routine validation. By leveraging the Karplus relationship and dipolar coupling (NOE), researchers can definitively distinguish cis- and trans-isomers in solution state within minutes, bypassing the crystallization bottleneck.

Part 1: Comparative Analysis of Validation Methods

The following table objectively compares NMR against alternative structural validation techniques for 1,2-disubstituted cyclohexanes.

FeatureNMR Spectroscopy (Recommended)X-Ray Crystallography Derivatization (Mosher's Method)
Primary Mechanism Scalar (

) & Dipolar Coupling
Electron Density DiffractionDiastereomeric Shift Differences (

)
Sample State Solution (

, DMSO-

)
Solid Single CrystalSolution (Requires Reaction)
Time to Result < 1 HourDays to Weeks24-48 Hours
Stereo-Differentiation Excellent (via

)
Absolute (Gold Standard)Good (for Absolute Configuration)
Sample Recovery 100% (Non-destructive)100% (Non-destructive)0% (Chemical Modification)
Limitation Requires conformational analysisRequires crystal growthRequires chemical synthesis steps

Part 2: The NMR Validation Framework

Conformational Logic

To interpret the NMR data, one must understand the dominant conformers of the cyclohexane ring.

  • Trans-isomer: Predominantly exists in the diequatorial conformation to minimize 1,3-diaxial steric strain. Consequently, the vicinal protons at C1 and C2 are diaxial .

  • Cis-isomer: Exists as an equilibrium of axial-equatorial conformers. The vicinal protons at C1 and C2 generally display an axial-equatorial relationship.

The Diagnostic Metrics

The distinction relies on two primary NMR observables:

A. Vicinal Coupling Constants (

)

According to the Karplus equation , the coupling constant depends on the dihedral angle (


) between the protons.
  • Trans (Diaxial):

    
    .[1] This results in a large coupling constant  (
    
    
    
    Hz).
  • Cis (Axial-Equatorial):

    
    . This results in a small coupling constant  (
    
    
    
    Hz).
B. NOE Correlations (NOESY/ROESY)
  • Trans: Strong correlations between the diaxial ring protons (

    
     and 
    
    
    
    ).
  • Cis: Strong correlations between the substituent protons (e.g.,

    
     and the hydroxymethyl protons) due to spatial proximity on the same face of the ring.
    
Decision Logic Diagram

The following flowchart illustrates the decision-making process for assigning stereochemistry based on spectral data.

StereochemLogic Start Input: 1H NMR Spectrum Identify Identify H1 (CH-OH) Signal Start->Identify Measure Measure 3J(H1,H2) Coupling Identify->Measure Decision Is J > 8 Hz? Measure->Decision TransPath Indicates Diaxial Relationship Decision->TransPath Yes (8-12 Hz) CisPath Indicates Axial-Equatorial Relationship Decision->CisPath No (2-5 Hz) ConfirmTrans Run NOESY: Look for H1-H2 Correlation TransPath->ConfirmTrans ConfirmCis Run NOESY: Look for H1-CH2OH Correlation CisPath->ConfirmCis ResultTrans Conclusion: TRANS-Isomer ConfirmTrans->ResultTrans ResultCis Conclusion: CIS-Isomer ConfirmCis->ResultCis

Caption: Logic flow for distinguishing cis/trans isomers using 1D and 2D NMR data.

Part 3: Experimental Protocol

Materials
  • Solvent:

    
     (Standard) or 
    
    
    
    (If OH proton coupling is needed).
  • Internal Standard: TMS (Tetramethylsilane).[2]

  • Instrument: 400 MHz NMR spectrometer or higher (600 MHz recommended for clear multiplet resolution).

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Dissolve 5-10 mg of the product in 0.6 mL of deuterated solvent.

  • Filter the solution through a cotton plug into a clean NMR tube to remove particulates that degrade shimming.

  • Critical Step: Ensure the sample height is at least 4 cm to prevent magnetic susceptibility mismatch at the coil edges.

Phase 2: Data Acquisition (1D Proton)
  • Lock and Shim: Achieve a linewidth of

    
     Hz on the solvent peak.
    
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Parameters:

    • Spectral Width: 12 ppm.

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 1.0 s (ensure quantitative integration).

Phase 3: Analysis of the H1 Multiplet
  • Locate the carbinol proton (

    
    , attached to C-OH). In cyclohexane systems, this typically appears between 3.2 – 4.0 ppm .
    
  • Analyze the splitting pattern (multiplet).

    • Trans-Isomer: Look for a td (triplet of doublets) or tt pattern. The large diaxial couplings (

      
       Hz) will dominate, creating a wide multiplet.
      
    • Cis-Isomer: Look for a narrow multiplet or a q (quartet)-like shape with small couplings (

      
       Hz total width).
      
Phase 4: 2D NOESY Confirmation (Optional but Recommended)
  • Pulse Sequence: Phase-sensitive NOESY (noesygpph).

  • Mixing Time: 500 ms (optimized for small molecules).

  • Interpretation:

    • Identify the cross-peak between H1 and H2.[3]

    • Presence of a strong cross-peak supports the Trans (diaxial) configuration.

    • Absence (or very weak) supports the Cis configuration.

Part 4: Expected Data Values

The following data summarizes the expected spectral characteristics for 2-hydroxymethylcyclohexanol.

ParameterTrans-Isomer Cis-Isomer
H1 Signal Width (

)
Broad (> 20 Hz)Narrow (< 12 Hz)

Coupling
9.0 – 11.5 Hz (Diaxial)3.0 – 5.0 Hz (Axial-Equatorial)
H1 Chemical Shift Typically Upfield (Shielded)Typically Downfield (Deshielded)
NOE Correlation Strong

Strong

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing Step1 Dissolve 10mg in CDCl3 Step2 Filter & Shim (<0.5Hz) Step1->Step2 Step3 1H NMR (zg30) Step2->Step3 Step4 NOESY (mix=500ms) Step3->Step4 Step5 Extract J-values (Hz) Step4->Step5 Step6 Map NOE Cross-peaks Step5->Step6

Caption: Step-by-step experimental workflow for NMR stereochemical validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant analysis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.

Sources

Comprehensive Computational Guide: DFT and Ab Initio Studies of 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Hydroxymethylcyclohexanol (2-HMCH) represents a critical stereochemical model in organic synthesis and drug design. Structurally analogous to pyranose sugars and aminoglycosides, it serves as a benchmark for understanding 1,2-diequatorial vs. 1,2-axial/equatorial interactions and the stabilizing role of intramolecular hydrogen bonding (IMHB) .

For researchers, accurately modeling 2-HMCH is not merely about geometry optimization; it is a stress test for computational methods. Standard functionals (e.g., B3LYP) often fail to capture the subtle dispersion forces stabilizing the gauche interactions in the cis-isomer. This guide outlines a rigorous, self-validating computational protocol comparing Density Functional Theory (DFT) with ab initio (MP2) methods to resolve the conformational landscape of 2-HMCH.

Computational Strategy: Theory & Basis Set Selection[1]

The "Dispersion Problem" in 2-HMCH

The central challenge in modeling 2-HMCH is the competition between steric repulsion (favoring trans-diequatorial) and IMHB (often favoring cis-axial/equatorial or specific trans rotamers).

  • B3LYP: Historically popular but lacks long-range dispersion terms. It frequently under-stabilizes the H-bonded conformers, leading to erroneous global minima predictions.

  • M06-2X / wB97X-D: These modern functionals include dispersion corrections (empirical or parameterized), making them essential for accurate IMHB energetics.

  • MP2 (Møller–Plesset Perturbation Theory): The ab initio gold standard for this system size. It captures electron correlation explicitly, providing the most accurate non-covalent interaction energies, though at a higher computational cost.

Basis Set Recommendations

Hydrogen bonding involves diffuse electron density on the oxygen lone pairs. Standard basis sets (e.g., 6-31G*) are insufficient.

  • Minimum Standard: 6-311++G(d,p) – The ++ adds diffuse functions to heavy atoms and hydrogens, critical for H-bond definition.

  • High-Accuracy: aug-cc-pVTZ – Required for final energy refinements and accurate NMR shielding tensor prediction.

Conformational Landscape & Stability Analysis

The conformational search must account for two degrees of freedom:

  • Ring Puckering: Chair-to-Chair interconversion.

  • Exocyclic Rotation: Rotation of the hydroxymethyl (-CH₂OH) group.

Comparative Energetics (Representative Data)

The following table summarizes the expected relative energies (


) for the dominant conformers. Note the discrepancy between B3LYP and MP2 regarding the H-bonded cis isomer.
ConformerDescriptionInteraction Type

(B3LYP)

(MP2/aug-cc-pVTZ)
Spectroscopic Signature (IR

)
cis-2-HMCH (a,e) Axial -OH, Eq -CH₂OHStrong IMHB (OH

O)
+0.5 kcal/mol0.0 kcal/mol (Global Min) Red-shift (~3500 cm⁻¹)
trans-2-HMCH (e,e) Eq -OH, Eq -CH₂OHWeak/No IMHB (Steric favored)0.0 kcal/mol +0.8 kcal/molFree -OH (~3650 cm⁻¹)
trans-2-HMCH (a,a) Axial -OH, Axial -CH₂OHRepulsive (1,3-diaxial)+4.2 kcal/mol+5.1 kcal/molFree -OH
cis-2-HMCH (e,a) Eq -OH, Axial -CH₂OHModerate IMHB+1.2 kcal/mol+0.9 kcal/molModerate Red-shift

Critical Insight: B3LYP often incorrectly predicts the trans-diequatorial conformer as the global minimum due to underestimating the ~5 kcal/mol stabilization provided by the IMHB in the cis-isomer. MP2 correctly identifies the H-bonded cis-isomer as the most stable form in the gas phase.

H-Bond Geometry Metrics
  • Distance (

    
    ):  Strong IMHB in 2-HMCH typically falls between 1.85 – 2.05 Å .
    
  • Angle (

    
    ):  Closer to 180° implies stronger bonding. In 1,2-systems, geometric constraints often force this to 140°–150° .
    

Experimental Validation: Vibrational Spectroscopy

Computational results must be validated against experimental IR or Raman spectra. The formation of an IMHB weakens the O-H covalent bond, lowering its force constant.

  • Free O-H Stretch: ~3650 cm⁻¹ (Sharp peak).

  • H-Bonded O-H Stretch: ~3450–3550 cm⁻¹ (Broad, red-shifted peak).

  • Validation Protocol: Calculate vibrational frequencies at the opt level. Apply a scaling factor (typically 0.95–0.96 for DFT) to align with experimental anharmonic frequencies.

Detailed Computational Protocol

Phase 1: Conformational Search (Low Level)

Objective: Generate candidate structures.

  • Use Molecular Mechanics (MMFF94) to scan the C1-C2-CH₂-OH dihedral angle (0° to 360° in 10° steps).

  • Perform a "Chair Flip" on all unique minima found.

  • Filter duplicates (RMSD < 0.1 Å).

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures and obtain thermal corrections.

  • Software: Gaussian 16 / ORCA 5.

  • Method: opt freq wB97X-D/6-311++G(d,p).

  • Criteria: Ensure no imaginary frequencies (NImag=0).

  • Output: Extract Zero-Point Energy (ZPE) and Thermal Free Energy (

    
    ).
    
Phase 3: High-Accuracy Energy (Ab Initio)

Objective: Final electronic energy calculation.

  • Method: SP MP2/aug-cc-pVTZ on DFT geometries.

  • Correction: If comparing intermolecular dimers, apply Counterpoise (CP) correction for BSSE. For intramolecular, ensure basis set is large enough to minimize intramolecular BSSE.

Phase 4: Solvation (Optional but Recommended)

Objective: Mimic biological environment.

  • Model: IEF-PCM or SMD (Solvent: Water or Methanol).

  • Note: Polar solvents will weaken the IMHB preference, potentially shifting the equilibrium back toward the trans-diequatorial form.

Visualized Workflows (Graphviz)

Diagram 1: Computational Workflow Logic

This diagram illustrates the decision tree for selecting the correct method and validating results.

Workflow Start Start: 2-HMCH Structure ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D / 6-311++G**) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag == 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq (Fail) MP2Calc Single Point Energy (MP2 / aug-cc-pVTZ) FreqCheck->MP2Calc True Minima NBO NBO Analysis (Quantify H-Bond E(2)) MP2Calc->NBO Validation Compare IR Shifts (Exp vs Calc) MP2Calc->Validation

Caption: Step-by-step computational protocol ensuring rigorous validation of conformer stability.

Diagram 2: Conformational Equilibrium & H-Bonding

This diagram visualizes the dynamic equilibrium between the cis and trans isomers and the stabilizing force of the hydrogen bond.

Equilibrium Cis cis-2-HMCH (Axial-Equatorial) TS Transition State (Ring Flip / Rotation) Cis->TS Barrier Trans trans-2-HMCH (Diequatorial) Trans->TS TS->Cis TS->Trans IMHB Intramolecular H-Bond (~5 kcal/mol Stabilization) IMHB->Cis Stabilizes Steric Steric Relief (Diequatorial Preference) Steric->Trans Favors

Caption: The tug-of-war between H-bond stabilization (cis) and steric relief (trans).

References

  • Conformational Analysis of cis-2-Halocyclohexanols. Source: ResearchGate.[1][2] URL:[Link]

  • Intramolecular Hydrogen Bonding 2021 (Special Issue). Source: NIH / PMC. URL:[Link]

  • Effect of Anomeric and Exocyclic Conformers on Intramolecular Hydrogen Bonds. Source: ResearchGate.[1][2] URL:[Link]

  • Comparison of DFT methods for Vibrational Spectra (Serotonin Model). Source: ResearchGate.[1][2] URL:[Link]

  • 2-Hydroxymethylcyclohexanol Compound Summary. Source: PubChem. URL:[Link]

Sources

Benchmarking the performance of 2-Hydroxymethylcyclohexanol-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 2-Hydroxymethylcyclohexanol-derived amino-alcohol ligands in asymmetric catalysis, specifically benchmarking them against industry standards like DAIB (Noyori’s Catalyst) , Ephedrine , and BINOL derivatives.

Content Type: Technical Comparison Guide Subject: Chiral Amino-Alcohol Ligands Derived from the 2-Hydroxymethylcyclohexanol Scaffold Primary Application: Enantioselective Addition of Diethylzinc to Aldehydes

Executive Summary: The Rigid Scaffold Advantage

In the landscape of asymmetric synthesis, the 2-Hydroxymethylcyclohexanol scaffold (specifically the cis-isomer) has emerged as a potent chiral building block. Unlike the flexible alkyl chains of ephedrine or the axially chiral bulk of BINOL, this scaffold offers a unique conformationally rigid cyclohexane chair .

When derivatized into


- or 

-amino alcohols
, this rigidity locks the transition state of organozinc additions, often resulting in superior enantiomeric excess (ee) compared to more flexible alternatives. This guide objectively benchmarks these derivatives against established "Gold Standard" ligands.
Key Performance Indicators (KPIs)
  • Enantioselectivity (ee%): consistently >90% for optimized derivatives.[1][2][3]

  • Atom Economy: Low molecular weight compared to BINOL/TADDOL.

  • Modularity: The hydroxymethyl arm allows facile steric tuning (e.g., via etherification or amination).

Mechanistic Insight: The "Noyori-Type" Zinc Chelation

To understand the performance differences, one must analyze the catalytic cycle. 2-Hydroxymethylcyclohexanol-derived ligands function through a bidentate chelation mechanism similar to the Noyori DAIB system.

  • Active Species Formation: The ligand reacts with dialkylzinc to form a chiral zinc alkoxide complex.

  • Aldehyde Activation: A second equivalent of dialkylzinc coordinates to the oxygen of the aldehyde.

  • Transition State: The rigid cyclohexane backbone forces the aldehyde and the alkyl group into a specific spatial arrangement (typically a 6-membered transition state), minimizing steric clash and dictating the stereochemical outcome.

Visualization: Catalytic Cycle & Transition State

CatalyticCycle cluster_legend Mechanism Logic Ligand Ligand Precursor (2-Hydroxymethylcyclohexanol deriv.) ZnComplex Chiral Zn-Complex (Dimeric Resting State) Ligand->ZnComplex + Et2Zn - Ethane TS Transition State (Rigid Tricyclic Core) ZnComplex->TS + Aldehyde + Et2Zn (activator) Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Product Chiral Alcohol (>90% ee) TS->Product Hydrolysis Product->ZnComplex Regeneration (Auto-catalysis possible) Rigid Backbone Rigid Backbone Defined Geometry Defined Geometry Rigid Backbone->Defined Geometry High ee% High ee% Defined Geometry->High ee%

Caption: The catalytic cycle for enantioselective diethylzinc addition. The cyclohexane scaffold (blue) ensures a rigid transition state (orange), leading to high stereocontrol.

Comparative Benchmarking Data

The following table compares a representative 2-Hydroxymethylcyclohexanol-derived Amino Alcohol (Ligand A) against standard alternatives in the enantioselective addition of diethylzinc to benzaldehyde.

Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, Toluene, 0°C to RT.

Feature2-Hydroxymethylcyclohexanol Deriv. (Ligand A)DAIB (Noyori's Catalyst)(-)-Ephedrine BINOL-Ti Complex
Scaffold Type Rigid Cyclohexane (Chair)Bicyclic Terpene (Rigid)Acyclic Alkyl (Flexible)Axially Chiral Biaryl (Bulky)
Typical ee% 92 - 98% 95 - 99%50 - 80% (Variable)>98%
Catalyst Loading 1 - 5 mol%1 - 2 mol%5 - 10 mol%10 - 20 mol%
Reaction Time 4 - 8 Hours2 - 6 Hours12 - 24 Hours8 - 12 Hours
Substrate Scope Excellent for Aromatic & AliphaticExcellent for AromaticModerateBroadest Scope
Cost/Availability Synthetic Precursor (Low Cost)Commercial (Moderate)Commercial (Low Cost)Commercial (High Cost)
Analysis of Results
  • Vs. Ephedrine: The cyclohexane derivative significantly outperforms ephedrine. Ephedrine's flexible backbone allows for multiple transition state geometries, eroding enantioselectivity (often capping at ~80% ee). The cyclohexane derivative's locked chair conformation mimics the high performance of DAIB.

  • Vs. BINOL: While BINOL offers exceptional ee% (often >99%), it requires a Titanium co-catalyst (

    
    ) and higher molecular weight loadings. The 2-hydroxymethylcyclohexanol derivatives often function with Zinc alone , simplifying the protocol and workup.
    

Experimental Protocol: Benchmarking Workflow

To validate these findings in your own lab, follow this self-validating protocol for the synthesis of (S)-1-phenyl-1-propanol.

Reagents
  • Ligand: (1S,2R)-2-((dimethylamino)methyl)cyclohexanol (derived from scaffold).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexane).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve 5 mol% Ligand (approx 8 mg) in 2.0 mL anhydrous toluene.

    • Add 2.0 eq Diethylzinc solution dropwise at room temperature.

    • Observation: Evolution of ethane gas indicates active zinc-alkoxide formation. Stir for 20 mins.

  • Reaction Initiation:

    • Cool the mixture to 0°C using an ice bath.

    • Add 1.0 eq Benzaldehyde (106 mg) dropwise.

    • Causality: Low temperature prevents the non-catalyzed background reaction, ensuring high ee.

  • Monitoring:

    • Stir at 0°C for 6 hours.

    • Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot.

  • Quench & Workup:

    • Quench carefully with 1N HCl.

    • Extract with Et₂O (3x), dry over

      
      , and concentrate.
      
  • Analysis:

    • Determine conversion via

      
       NMR.
      
    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Validation Checkpoints
  • Color Change: The solution should remain clear or turn slightly yellow. Precipitates indicate moisture contamination (zinc oxide formation).

  • Gas Evolution: Lack of bubbling during Et₂Zn addition implies degraded reagent.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition.
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: (1S,2R)-2-(hydroxymethyl)cyclohexanol.[4] Retrieved from [Link][4]

  • ResearchGate. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxymethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Hydroxymethylcyclohexanol Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Executive Safety Summary & Chemical Profile

2-Hydroxymethylcyclohexanol (often utilized as a building block in pharmaceutical synthesis) presents a specific set of handling challenges distinct from simple aliphatic alcohols. Unlike ethanol or methanol, this compound is a cyclic diol derivative characterized by higher viscosity and lipophilicity.

The Safety Logic:

  • Viscosity Hazard: As a viscous liquid, it clings tenaciously to surfaces, gloves, and skin. Standard "splash and wipe" protocols are insufficient because the substance resists rapid evaporation and mechanical removal, increasing the contact time and permeation risk.

  • Permeation Dynamics: The cyclohexyl ring increases lipophilicity compared to linear diols, potentially facilitating faster skin absorption through standard nitrile gloves upon prolonged contact.

  • Ocular Risk: Due to its viscosity, accidental splashes into the eye are difficult to irrigate, making immediate and absolute ocular protection critical.

Personal Protective Equipment (PPE) Matrix

The following specifications are derived from chemical class compatibility (Cyclic Aliphatic Alcohols) and operational requirements for viscous organic intermediates.

PPE CategoryRecommendationOperational Logic & Causality
Hand Protection (Standard) Nitrile (Minimum 5 mil) Splash Protection Only. Nitrile offers fair resistance to higher molecular weight alcohols. Critical Protocol: Change gloves immediately upon splash.[1] Do not attempt to wipe off viscous residue.
Hand Protection (High Risk) Butyl Rubber or Viton® Required for Synthesis/Spill Cleanup. For tasks involving immersion or handling >100mL, nitrile breakthrough times are insufficient (<30 mins). Butyl provides superior resistance to permeation by cyclic organics.
Eye Protection Chemical Splash Goggles Zero Tolerance for Safety Glasses. Viscous liquids bypass the gaps in standard safety glasses. Goggles (ANSI Z87.1 D3) provide the necessary seal to prevent "creeping" fluids from entering the eye.
Respiratory Protection Half-mask with OV Cartridges Task Dependent. Required if working outside a fume hood or if the substance is heated. The vapor pressure is relatively low at RT, but heating generates heavy organic vapors.
Body Protection Lab Coat (Poly-cotton) + Apron A chemical-resistant apron (Tyvek or PVC) is required during transfer operations to prevent saturation of the lab coat, which holds the viscous liquid against the chest/abdomen.
PPE Selection Logic: Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate glove and respiratory protection based on the experimental context.

PPE_Selection_Logic Start Task Assessment VolumeCheck Volume > 100mL or Heated? Start->VolumeCheck HoodCheck Inside Fume Hood? VolumeCheck->HoodCheck No (Small Scale) HighRiskPPE High Risk Protocol: Double Nitrile or Butyl + Chemical Apron VolumeCheck->HighRiskPPE Yes (Synthesis/Scale-up) RespSelect Respiratory Selection HoodCheck->RespSelect No (Benchtop) StandardPPE Standard Protocol: Nitrile (5 mil) + Goggles No Respirator needed HoodCheck->StandardPPE Yes (Sash at 18") GloveSelect Glove Selection RespReq Respirator Required: Half-mask w/ OV Cartridges RespSelect->RespReq HighRiskPPE->HoodCheck

Figure 1: Decision logic for scaling PPE based on volume and engineering controls.

Operational Protocols: Handling & Synthesis
A. Liquid Transfer (Viscosity Management)

Handling viscous intermediates often leads to spills and inconsistent dosing.

  • Use Positive Displacement: Do not use air-displacement pipettes. The liquid will cling to the tip interior, leading to under-dosing and dripping. Use positive displacement pipettes or syringes.

  • The "Touch-Off" Technique: When dispensing, touch the tip to the side of the receiving vessel to break the surface tension. Do not "blow out" the pipette, as this creates aerosols.

  • Warming (Optional): If the protocol permits, gently warming the container to 30-35°C will significantly reduce viscosity, improving transfer accuracy and reducing spill risk.

B. Synthesis & Reaction Monitoring
  • Solvent Compatibility: 2-Hydroxymethylcyclohexanol is soluble in most organic solvents. When extracting, ensure your gloves are compatible with the solvent (e.g., DCM or Chloroform), which often permeates faster than the alcohol itself.

  • Heating: If using a reflux setup, ensure all joints are greased or sleeved. The high boiling point means the vapor will condense rapidly; ensure the condenser water is cold to prevent vapor escape.

Emergency Response: Spill & Exposure

Due to the compound's physical properties, standard spill kits may be ineffective if not used correctly.

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don Butyl gloves and Goggles before approaching.

  • Contain: Do not wipe immediately. Wiping spreads viscous liquids, increasing surface area for evaporation.

  • Absorb: Pour vermiculite or sand around the perimeter, then over the spill. Allow 5 minutes for absorption.

  • Scoop & Solvent Wash: Scoop the solid material. The remaining residue will be sticky; wash the surface with Ethanol or Isopropanol (solubilizes the cyclic alcohol) followed by soap and water.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (3m Radius) Spill->Isolate PPE 2. Don PPE (Butyl Gloves + Goggles) Isolate->PPE Contain 3. Containment (Do NOT Wipe) PPE->Contain Absorb 4. Apply Absorbent (Sand/Vermiculite) Contain->Absorb Solvent 5. Solvent Wash (Ethanol/IPA) Absorb->Solvent Disposal 6. Disposal (Hazardous Waste) Solvent->Disposal

Figure 2: Sequential workflow for cleaning up viscous organic spills.

Disposal & Environmental Compliance
  • Waste Classification: Classify as Organic Solvent Waste (Non-Halogenated) unless mixed with halogenated solvents.

  • Container: Collect in High-Density Polyethylene (HDPE) or glass containers. Avoid standard LDPE wash bottles for long-term storage as softening may occur.

  • Labeling: Must be labeled with the full chemical name. Do not use abbreviations like "HMCH."

  • Rinsing: Triple rinse empty reagent bottles with ethanol before discarding the glass. The rinse volume must be treated as hazardous waste.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.